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  • Product: 3,6,9,12-Tetraoxapentadecan-1-ol
  • CAS: 23307-36-0

Core Science & Biosynthesis

Foundational

Whitepaper: 3,6,9,12-Tetraoxapentadecan-1-ol in Bioconjugation and Advanced Fluidics

Executive Summary & Molecular Identity In the landscape of modern drug development and materials science, polyethylene glycol (PEG) derivatives are foundational. However, the specific architectural nuances of these linke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of modern drug development and materials science, polyethylene glycol (PEG) derivatives are foundational. However, the specific architectural nuances of these linkers dictate their macroscopic behavior. 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as Tetraethylene glycol monopropyl ether or HO-PEG4-Pr) is a specialized, monovalent PEG derivative.

Unlike bifunctional PEGs used to bridge two distinct pharmacophores (such as in standard PROTACs), this molecule features a reactive primary hydroxyl group on one terminus and an inert, lipophilic propyl chain on the other. This unique amphiphilic profile makes it an exceptional candidate for end-capping, pharmacokinetic (PK) modulation, and the formulation of advanced thermodynamic fluids.

Structural Logic

The IUPAC nomenclature "3,6,9,12-Tetraoxapentadecan-1-ol" perfectly maps the molecule's 15-atom backbone:

  • Carbon 1: Bears the reactive primary hydroxyl (-OH) group.

  • Positions 3, 6, 9, 12: Oxygen atoms forming the tetraethylene glycol (PEG4) ether linkages.

  • Carbons 13, 14, 15: Form the terminal propyl group (-CH₂-CH₂-CH₃).

Structure_Logic OH OH C1 C1 OH->C1 C2 C2 C1->C2 O3 O3 C2->O3 PEG ... O3->PEG O12 O12 PEG->O12 C13 C13 O12->C13 C14 C14 C13->C14 C15 C15 C14->C15

Fig 1. Atom-level backbone mapping of 3,6,9,12-Tetraoxapentadecan-1-ol highlighting the propyl tail.

Physicochemical Profiling

Understanding the exact mass and physical properties of this compound is critical for downstream analytical validation (e.g., mass spectrometry). Below is the consolidated quantitative data for 3,6,9,12-Tetraoxapentadecan-1-ol[1].

PropertyValueCausality / Significance
IUPAC Name 3,6,9,12-Tetraoxapentadecan-1-olDefines the exact atomic connectivity.
Common Synonyms Tetraethylene glycol monopropyl etherIndustry-standard nomenclature.
Molecular Formula C₁₁H₂₄O₅Essential for isotopic distribution modeling.
Molecular Weight 236.31 g/mol Used for stoichiometric calculations in synthesis.
CAS Registry Number 23307-36-0Primary identifier for procurement and safety data.
Physical State Colorless liquidIndicates lack of conjugated pi-systems (UV inactive).

The Propyl-PEG Advantage in Bioconjugation

As an application scientist, I frequently evaluate linker selection. The causality behind selecting a propyl-terminated PEG4 over a standard methoxy-PEG (mPEG) lies in the subtle lipophilic contribution of the three-carbon tail.

In drug development—particularly when designing negative controls for Proteolysis Targeting Chimeras (PROTACs) or modulating the partition coefficient (LogP) of highly polar warheads—this propyl anchor provides a tunable hydrophobic interaction[2]. While the PEG4 core ensures aqueous solubility and prevents protein aggregation, the propyl tail can interact favorably with shallow hydrophobic pockets on target proteins, a feat mPEG cannot achieve.

PEGylation_Mechanism PEG 3,6,9,12-Tetraoxapentadecan-1-ol (Propyl-PEG4-OH) Activation Activation Phase (DSC / TEA) PEG->Activation ActivatedPEG PEG4-Succinimidyl Carbonate (Electrophile) Activation->ActivatedPEG Forms reactive intermediate Conjugate PEGylated Conjugate (Carbamate Linkage) ActivatedPEG->Conjugate Nucleophilic attack Protein Target Molecule (e.g., Lysine -NH2) Protein->Conjugate Provides -NH2

Fig 2. Mechanistic workflow of activating 3,6,9,12-Tetraoxapentadecan-1-ol for bioconjugation.

Self-Validating Experimental Protocol: Electrophilic Activation

To conjugate 3,6,9,12-Tetraoxapentadecan-1-ol to a protein or small molecule amine, the primary hydroxyl must be converted into an electrophile. In my experience, the failure point of PEGylation often lies in incomplete activation or moisture-induced hydrolysis. Therefore, the following protocol utilizes N,N'-Disuccinimidyl carbonate (DSC) and is designed as a closed, self-validating loop.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 3,6,9,12-Tetraoxapentadecan-1-ol (236.31 mg, 1.0 mmol) in 5 mL of strictly anhydrous acetonitrile.

    • Causality: Water is a competing nucleophile that will rapidly hydrolyze the DSC reagent.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA deprotonates the primary alcohol, significantly increasing its nucleophilicity.

  • Activation: Cool the reaction to 0°C using an ice bath. Portion-wise, add 1.2 equivalents of DSC.

    • Causality: The reaction is exothermic; cooling prevents the degradation of the succinimidyl moiety.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (Critical Step):

    • TLC Monitoring: Because the compound lacks a UV chromophore, use a KMnO₄ stain. The disappearance of the starting material indicates conversion.

    • LC-MS Verification: Subject an aliquot to ESI-MS. The appearance of the [M+H]⁺ peak at m/z 378.4 confirms the successful formation of the succinimidyl carbonate intermediate (Formula: C₁₆H₂₇NO₉, MW: 377.39 g/mol ).

  • Conjugation: The activated PEG can now be directly introduced to an aqueous buffer (pH 8.0) containing the target amine-bearing molecule.

Industrial Fluidics and Thermodynamic Stability

Beyond biopharmaceuticals, the unique structural properties of 3,6,9,12-Tetraoxapentadecan-1-ol are leveraged in heavy industry. The molecule serves as a high-performance base material for working fluids, such as advanced automobile brake fluids[3].

The causality here is purely thermodynamic and mechanical: the flexible ether linkages (-C-O-C-) prevent crystallization at sub-zero temperatures, while the amphiphilic nature of the propyl tail prevents the "stick-slip" phenomenon in hydraulic cylinders. This ensures smooth transmission of fluid pressure across a wide temperature gradient without degrading the rubber or plastic seals within the master cylinder[3].

References

The following authoritative sources were utilized to verify the structural, quantitative, and application-based claims within this technical guide:

1.[1] 23307-36-0 CAS Manufactory - ChemicalBook. Provides primary verification of the CAS number, molecular weight (236.31 g/mol ), and molecular formula (C11H24O5). URL: 2.[3] US10208266B2 - Working fluid - Google Patents. Details the application of tetraethylene glycol monopropyl ether in advanced hydraulic and brake fluids to prevent mechanical stick-slip. URL: 3.[2] N-Azido-PEG4-N-Boc-N-PEG3-Boc | Benchchem. Application note outlining the synthesis and utilization of PEG4 linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. URL:

Sources

Exploratory

An In-Depth Technical Guide to 3,6,9,12-Tetraoxapentadecan-1-ol (CAS 5650-20-4): A Key Building Block in Advanced Drug Development

Authored by: A Senior Application Scientist Introduction 3,6,9,12-Tetraoxapentadecan-1-ol, registered under CAS number 5650-20-4, is a discrete polyethylene glycol (dPEG®) derivative of significant interest to the fields...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

3,6,9,12-Tetraoxapentadecan-1-ol, registered under CAS number 5650-20-4, is a discrete polyethylene glycol (dPEG®) derivative of significant interest to the fields of pharmaceutical sciences, drug delivery, and bioconjugation. Also known as tetraethylene glycol monoethyl ether, this molecule offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length, making it an invaluable tool for researchers and drug development professionals. Its structure, consisting of four ethylene glycol units capped with an ethyl ether at one end and a hydroxyl group at the other, provides a versatile platform for chemical modification and incorporation into complex therapeutic modalities. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and as a component in advanced drug delivery systems.

Physicochemical Properties: A Foundation for Application

The utility of 3,6,9,12-Tetraoxapentadecan-1-ol stems from its distinct physicochemical characteristics. It is a clear, colorless liquid at room temperature, fully miscible with water and a wide range of organic solvents.[1] This amphiphilic nature is crucial for its application as a solubilizing agent and as a component in formulations designed to bridge aqueous and organic phases.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O₅[2]
Molecular Weight 222.28 g/mol [2]
Appearance Liquid[2]
Boiling Point 302.2 °C at 760 mmHg[2]
Density ~1.045 g/mL at 25 °C[2]
Solubility Soluble in water and organic solvents[2]

Synthesis and Functionalization: Crafting a Versatile Tool

The terminal hydroxyl group of 3,6,9,12-Tetraoxapentadecan-1-ol is the primary site for chemical modification, allowing for its conversion into a variety of functionalized derivatives. These derivatives are essential for its use in bioconjugation and as a linker in more complex molecules. A common synthetic route to the parent compound involves the Williamson ether synthesis, reacting tetraethylene glycol with an ethyl halide under basic conditions. However, for many applications, the key is the subsequent functionalization of the terminal alcohol.

Representative Protocol: Synthesis of a Thiol-Functionalized Derivative

A prime example of its functionalization is the synthesis of a thiol-terminated derivative, which can be used for conjugation to biomolecules or for "click chemistry" reactions. The following protocol describes an enzyme-catalyzed approach, which offers a green and efficient alternative to traditional chemical methods.[2]

Objective: To synthesize 3,6,9,12-Tetraoxapentadecan-1-yl 3-mercaptopropanoate.

Materials:

  • 3,6,9,12-Tetraoxapentadecan-1-ol

  • Methyl 3-mercaptopropionate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 3,6,9,12-Tetraoxapentadecan-1-ol and methyl 3-mercaptopropionate.

  • Enzyme Addition: Add immobilized CALB to the mixture, typically at a loading of 10% (w/w) of the total reactants.[2]

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiol.

  • Reaction Conditions: Heat the reaction mixture to 50-65°C with continuous stirring. The enzymatic transesterification will proceed, with methanol as a byproduct.[2]

  • Monitoring and Work-up: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the immobilized enzyme can be removed by simple filtration and potentially reused.[2] The resulting product is often of high purity, though further purification by column chromatography may be performed if necessary.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant_1 3,6,9,12-Tetraoxapentadecan-1-ol Reaction Enzymatic Transesterification Reactant_1->Reaction Reactant_2 Methyl 3-mercaptopropionate Reactant_2->Reaction Enzyme Immobilized CALB Enzyme->Reaction Temp 50-65 °C Temp->Reaction Atmosphere Inert Atmosphere (N2/Ar) Atmosphere->Reaction Product Thiol-Functionalized Derivative Byproduct Methanol Reaction->Product Reaction->Byproduct

Caption: Enzymatic synthesis of a thiol-functionalized derivative.

Core Application: A Versatile Linker in PROTACs

One of the most impactful applications of 3,6,9,12-Tetraoxapentadecan-1-ol is as a PEG4 linker in the design of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker is a critical component of a PROTAC, as its length, flexibility, and hydrophilicity significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4]

The PEG4 linker derived from 3,6,9,12-Tetraoxapentadecan-1-ol offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.[6]

  • Optimal Length and Flexibility: The four ethylene glycol units provide a balance of length and flexibility, enabling the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[7]

  • Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[8]

Experimental Workflow: Synthesis of a PROTAC with a PEG4 Linker

The synthesis of a PROTAC is a modular process, often involving the sequential attachment of the target protein ligand and the E3 ligase ligand to a bifunctionalized PEG4 linker. A common strategy involves "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

G Start Start with Bifunctional PEG4 Linker Step1 Step 1: Conjugate Ligand 1 (e.g., via Amide Coupling) Start->Step1 Intermediate Ligand 1-PEG4-Linker Intermediate Step1->Intermediate Step2 Step 2: Conjugate Ligand 2 (e.g., via Click Chemistry) Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Modular workflow for PROTAC synthesis using a PEG4 linker.

Illustrative Protocol: Final PROTAC Synthesis via CuAAC

This protocol outlines the "click" reaction to form the final PROTAC from an azide-functionalized E3 ligase-linker intermediate and an alkyne-functionalized protein of interest (POI) ligand.[8]

Reagents and Materials:

  • Azide-functionalized E3 ligase-PEG4 linker intermediate (1.0 equivalent)

  • Alkyne-functionalized POI ligand (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • tert-Butanol/Water (1:1) solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the azide-functionalized E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in a 1:1 mixture of tert-butanol and deionized water.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

  • Catalyst Generation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O. To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution to generate the active Cu(I) catalyst in situ.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature under an inert atmosphere for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Purification: Upon completion, the crude PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the pure product are then lyophilized to yield the final PROTAC as a solid.[8]

Application in Drug Delivery: Engineering Nanoparticles

Beyond its role in PROTACs, 3,6,9,12-Tetraoxapentadecan-1-ol and its derivatives are utilized in the formulation of drug delivery systems, particularly in the creation of PEGylated nanoparticles.[2] The PEG chains form a hydrophilic corona on the nanoparticle surface, which can prolong circulation time in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system.[9]

Protocol Outline: Preparation of PEGylated Nanoparticles via Emulsification

This protocol provides a general framework for the preparation of drug-loaded, cross-linked nanoparticles using a functionalized tetraethylene glycol prepolymer.[2]

Materials:

  • Functionalized tetraethylene glycol prepolymer

  • Cross-linking prepolymer

  • Hydrophobic drug for encapsulation

  • Surfactant (e.g., Span 80)

  • Organic solvent (e.g., decane) as the continuous phase

  • Aqueous buffer as the dispersed phase

  • Cross-flow membrane emulsification system

Step-by-Step Methodology:

  • Preparation of the Dispersed Phase: Dissolve the functionalized tetraethylene glycol prepolymer, the cross-linking prepolymer, and the hydrophobic drug in an appropriate aqueous buffer.[2]

  • Preparation of the Continuous Phase: Prepare a solution of the surfactant in the organic solvent (e.g., decane).[2]

  • Emulsification: Utilize a cross-flow membrane emulsification system to generate uniform droplets of the dispersed phase within the continuous phase.

  • Polymerization: Collect the resulting emulsion and allow the droplets to polymerize, forming solid nanoparticles.

  • Purification: Purify the nanoparticles by washing with suitable solvents to remove residual oil, surfactant, and unencapsulated drug.[2]

  • Characterization: Characterize the nanoparticles for size, size distribution (e.g., using dynamic light scattering), and drug loading/encapsulation efficiency (e.g., using UV-Vis spectroscopy or HPLC).[2]

Characterization: Analytical Techniques for Quality Control

Thorough characterization of 3,6,9,12-Tetraoxapentadecan-1-ol and its derivatives is essential to ensure their purity and structural integrity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

Typical ¹H NMR Chemical Shifts (CDCl₃):

  • -CH₃ (ethyl group): ~1.2 ppm (triplet)

  • -OCH₂CH₃ (ethyl group): ~3.5 ppm (quartet)

  • -OCH₂CH₂O- (PEG backbone): ~3.6-3.7 ppm (multiplet)

  • -CH₂OH (terminal alcohol): ~3.7-3.8 ppm (multiplet)

  • -OH (hydroxyl proton): Variable, typically a broad singlet

Typical ¹³C NMR Chemical Shifts (CDCl₃):

  • -CH₃ (ethyl group): ~15 ppm

  • -OCH₂CH₃ (ethyl group): ~66 ppm

  • -OCH₂CH₂O- (PEG backbone): ~70-71 ppm

  • -CH₂OH (terminal alcohol): ~61 ppm and ~72 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Under electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected Fragmentation Pattern (Electron Ionization - EI): The EI mass spectrum of tetraethylene glycol monoethyl ether will show characteristic fragmentation resulting from cleavage of the C-O and C-C bonds of the ether linkages. Common fragments include ions corresponding to the loss of ethylene glycol units (44 Da).[10][11] The base peak is often a low molecular weight fragment resulting from cleavage near the ether oxygen atoms.[10]

Safety and Handling

3,6,9,12-Tetraoxapentadecan-1-ol is generally considered to have low acute toxicity, but it can cause skin and serious eye irritation.[7][12] Proper handling procedures are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[7][12]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[14]

Conclusion

3,6,9,12-Tetraoxapentadecan-1-ol is a highly versatile and valuable molecule in the toolbox of researchers and drug development professionals. Its well-defined structure, coupled with its favorable physicochemical properties, makes it an ideal building block for a wide range of applications, from enhancing the solubility and pharmacokinetic profiles of small molecules to serving as a critical linker in the burgeoning field of targeted protein degradation. A thorough understanding of its synthesis, functionalization, and characterization is paramount to leveraging its full potential in the development of next-generation therapeutics.

References

  • Tetraethylene glycol monododecyl ether. Szabo-Scandic. Available from: [Link].

  • Material Safety Data Sheet - Tetraethylene Glycol Dimethyl Ether, 99%. Cole-Parmer. Available from: [Link].

  • Approximate 1H and 13C NMR Shifts. Scribd. Available from: [Link].

  • Safety Data Sheet: Tetraethylene glycol. Carl ROTH. Available from: [Link].

  • Gas Chromatography / Chemical Ionization Mass Spectrometry of Polyethylene Glycol Monoalkyl Ethers. International Science Community Association. Available from: [Link].

  • A new procedure for preparation of polyethylene glycol-grafted magnetic iron oxide nanoparticles. Journal of Nanostructure in Chemistry. Available from: [Link].

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available from: [Link].

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Available from: [Link].

  • Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. PubMed. Available from: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link].

  • 3,6,9,12-Tetraoxatetradecan-1-ol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link].

  • CH4CI mass spectra of tetraethylene glycol dimethyl ether (A) 10%, (B) 40% extent of conversion. ResearchGate. Available from: [Link].

  • A new procedure for preparation of polyethylene glycol-grafted magnetic iron oxide nanoparticles. Semantic Scholar. Available from: [Link].

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link].

  • 3,6,9,12-Tetraoxatetradecan-1-ol. NIST WebBook. Available from: [Link].

  • 3,6,9,12-Tetraoxahexadecan-1-ol. PubChem. Available from: [Link].

  • Novel derivatives of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: synthesis, electrochemical and optical properties. Organic Chemistry Frontiers. Available from: [Link].

  • Synthesis method of tetracene and pentacene compounds. Google Patents.

Sources

Foundational

3,6,9,12-Tetraoxapentadecan-1-ol solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3,6,9,12-Tetraoxapentadecan-1-ol Introduction 3,6,9,12-Tetraoxapentadecan-1-ol, also known as tetraethylene glycol monopropyl ether, is a high-order glycol ether w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3,6,9,12-Tetraoxapentadecan-1-ol

Introduction

3,6,9,12-Tetraoxapentadecan-1-ol, also known as tetraethylene glycol monopropyl ether, is a high-order glycol ether with significant potential in advanced chemical applications. For researchers, scientists, and drug development professionals, understanding its fundamental physicochemical properties is paramount. Its unique molecular structure, possessing both hydrophilic and lipophilic characteristics, positions it as a versatile solvent, a potential excipient in pharmaceutical formulations, and a building block in sophisticated drug delivery systems.

This guide provides a comprehensive analysis of the solubility profile of 3,6,9,12-Tetraoxapentadecan-1-ol. Moving beyond a simple data sheet, this document elucidates the structural basis for its solubility behavior, provides field-proven, detailed protocols for empirical solubility determination, and discusses its practical applications in a research and development context.

Section 1: Physicochemical Characteristics and Structural Rationale for Solubility

The solubility of a compound is dictated by its molecular structure. 3,6,9,12-Tetraoxapentadecan-1-ol is an amphiphilic molecule, featuring a polar head and a nonpolar tail, which governs its interactions with various solvents.

PropertyValue
Systematic Name 3,6,9,12-Tetraoxapentadecan-1-ol
Common Name Tetraethylene glycol monopropyl ether
Molecular Formula C₁₁H₂₄O₅
Molecular Weight 236.31 g/mol
Chemical Structure HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-CH₃

The key structural features influencing its solubility are:

  • Terminal Hydroxyl (-OH) Group: This group is highly polar and capable of forming strong hydrogen bonds with protic solvents like water.

  • Four Ether Linkages (-O-): The oxygen atoms in the ether groups possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. This polyether chain contributes significantly to the molecule's aqueous solubility.

  • Terminal Propyl Group (-CH₂CH₂CH₃): This short alkyl chain provides a nonpolar, lipophilic character, enabling interaction with nonpolar organic solvents through van der Waals forces.

This combination of a dominant hydrophilic poly(ethylene glycol) backbone and a modest lipophilic terminus underpins its broad miscibility and utility as a solubilizing agent. The foundational principle of "like dissolves like" is central to understanding its behavior in different solvent systems[1].

Section 2: Predicted Solubility Profile

While extensive, peer-reviewed quantitative solubility data for this specific molecule is not abundant, a robust solubility profile can be predicted based on its structure and data from homologous compounds, such as tetraethylene glycol monobutyl ether, which is miscible in water[].

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolMiscibleThe hydroxyl group and multiple ether oxygens form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileVery SolubleDipole-dipole interactions between the solvent and the polar regions of the molecule drive solubility.
Nonpolar Toluene, HexaneSoluble to Sparingly SolubleThe terminal propyl group provides lipophilicity, but the dominant polar backbone limits miscibility with highly nonpolar solvents. Solubility is expected to decrease with solvent polarity.
Chlorinated Chloroform, DichloromethaneVery SolubleThe molecule's polarity is well-matched with these solvents, allowing for effective solvation. Many long-chain fatty alcohols show high solubility in chloroform[1].

Section 3: Experimental Determination of Thermodynamic Solubility

Empirical validation is a cornerstone of scientific integrity. The following protocols describe a self-validating system for accurately determining the thermodynamic solubility of 3,6,9,12-Tetraoxapentadecan-1-ol.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility, ensuring that the system has reached a true equilibrium state[3].

Causality Behind Experimental Choices:

  • Excess Solute: The addition of an excess of the compound ensures that the solvent becomes saturated, which is the definition of a solubility limit.

  • Prolonged Agitation (24-72 hours): Many dissolution processes are slower than they appear. Extended shaking at a constant temperature is critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium. Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent concentration values to confirm equilibrium has been reached[3].

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is essential for reproducible and meaningful results.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3,6,9,12-Tetraoxapentadecan-1-ol to several glass vials. A visible undissolved phase should be present.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a rotator within a temperature-controlled incubator. Agitate the vials for 48-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample from the clear, supernatant portion of the solvent. To avoid aspirating undissolved material, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

  • Dilution & Analysis: Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

G cluster_prep Preparation & Equilibration cluster_sampling Phase Separation & Sampling cluster_analysis Quantification A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Seal and place in shaker at constant T B->C D 4. Agitate for 48-72h to reach equilibrium C->D E 5. Let stand for 24h for undissolved solute to settle D->E F 6. Withdraw supernatant using a filtered syringe E->F G 7. Accurately dilute the sample F->G H 8. Analyze concentration via GC or HPLC G->H I 9. Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: Analyte Quantification

Since 3,6,9,12-Tetraoxapentadecan-1-ol lacks a strong chromophore for UV-Vis spectroscopy, alternative methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more appropriate. The use of GC has been established for the analysis of glycols[4].

Step-by-Step Methodology for Calibration:

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution of 3,6,9,12-Tetraoxapentadecan-1-ol in the chosen solvent[5].

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of at least five calibration standards of known, decreasing concentrations[3].

  • Analysis: Analyze each standard using the developed GC or HPLC method to obtain the instrument response (e.g., peak area).

  • Calibration Curve: Plot the instrument response versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a strong linear relationship suitable for quantification.

  • Sample Analysis: Analyze the diluted sample from Protocol 1 and use its instrument response to calculate its concentration using the calibration curve. The final solubility is then calculated by accounting for the dilution factor.

Section 4: Applications in Research and Drug Development

The favorable solubility profile of 3,6,9,12-Tetraoxapentadecan-1-ol makes it a valuable tool for scientists and researchers.

  • Advanced Solvent Systems: Its ability to dissolve a wide range of polar and nonpolar compounds makes it an excellent candidate for use in complex reaction mixtures, as a non-aqueous phase for extractions, or in the formulation of specialty chemical products[4].

  • Pharmaceutical Excipient: As a solubilizing agent, it can be used in liquid or semi-solid formulations to enhance the solubility and bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs). The PEGylated nature of the molecule is a common structural motif used in pharmaceutical sciences to improve drug properties.

  • Drug Delivery and Prodrugs: This molecule can serve as a hydrophilic linker or building block in the design of more complex drug delivery systems. For instance, it can be incorporated into prodrugs, where an active drug is linked to the molecule to modify its pharmacokinetic profile, a strategy used to improve treatment efficacy and reduce side effects[6].

Conclusion

3,6,9,12-Tetraoxapentadecan-1-ol is a versatile glycol ether with a highly favorable solubility profile, characterized by miscibility with water and high solubility in a range of organic solvents. This behavior is a direct result of its amphiphilic structure, which combines a highly polar polyether-alcohol backbone with a nonpolar propyl terminus. For researchers in drug development and materials science, this compound offers significant potential as a high-performance solvent and a functional component in advanced formulations. The experimental protocols detailed herein provide a robust framework for the empirical validation of its solubility, ensuring data integrity and enabling its confident application in research and development.

References

  • Application Notes and Protocols for Determining the Solubility of Non-polar Compounds in 2,2'-Oxydipropanol. Benchchem.
  • 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | C11H20O5 | CID 15917060. PubChem.
  • 3,6,9,12-Tetraoxapentacosan-1-ol | C21H44O5 | CID 70251. PubChem.
  • Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. PMC.
  • Chemical Properties of 3,6,9,12-Tetraoxatetradecan-1-ol (CAS 5650-20-4). Cheméo.
  • Chemical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8). Cheméo.
  • Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections.
  • 3,6,9,12-Tetraoxaheptadecan-1-ol | CAS#:58821-30-0. Chemsrc.
  • Determination of Ethylene Glycol and Diethylene Glycol in a Sorbitol Solution. Thermo Fisher Scientific.
  • Solubility prediction of solutes in aqueous mixtures of ethylene glycols. ResearchGate.
  • CAS 518044-32-1: 3,6,9,12-Tetraoxapentadecan-15-oic acid, … CymitQuimica.
  • A Comprehensive Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents. Benchchem.
  • 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oic acid. MilliporeSigma.
  • CAS 1559-34-8 3,6,9,12-Tetraoxahexadecan-1-ol. BOC Sciences.
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Sources

Exploratory

An In-depth Technical Guide to the Purity Analysis of 3,6,9,12-Tetraoxapentadecan-1-ol

Introduction 3,6,9,12-Tetraoxapentadecan-1-ol, a complex polyethylene glycol (PEG) derivative, is a critical component in various pharmaceutical and research applications. Its precise chemical structure and high purity a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6,9,12-Tetraoxapentadecan-1-ol, a complex polyethylene glycol (PEG) derivative, is a critical component in various pharmaceutical and research applications. Its precise chemical structure and high purity are paramount to ensure the efficacy, safety, and reproducibility of the final products. This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of 3,6,9,12-Tetraoxapentadecan-1-ol, tailored for researchers, scientists, and drug development professionals. The covalent attachment of polyethylene glycol (PEG) to therapeutic compounds, known as PEGylation, is a widely used technique to enhance the biological effectiveness of drugs.[1]

This document delves into the core principles of various analytical techniques, provides detailed experimental protocols, and discusses the interpretation of results. The emphasis is on establishing a robust, self-validating system for purity analysis that ensures the highest level of scientific integrity and compliance with regulatory standards.

The Criticality of Purity in Pharmaceutical Applications

Impurities in active pharmaceutical ingredients (APIs) and excipients can significantly impact the safety and efficacy of a drug product.[2] Even trace amounts of impurities can lead to adverse effects, alter the drug's stability, or affect its manufacturing process.[2] Therefore, rigorous purity analysis is a non-negotiable aspect of drug development and manufacturing. The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical methods used for impurity testing.[3][4]

Potential Impurities in 3,6,9,12-Tetraoxapentadecan-1-ol

Understanding the potential sources of impurities is the first step in developing a comprehensive analytical strategy. For 3,6,9,12-Tetraoxapentadecan-1-ol, impurities can arise from starting materials, by-products of the synthesis, degradation products, and residual solvents.[2]

Common classes of impurities include:

  • Oligomeric Distribution: As a PEG derivative, the sample may contain a distribution of oligomers with varying chain lengths.

  • Related Polyethylene Glycols: The presence of other PEG derivatives with different end groups is a common impurity.

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • By-products: Unwanted molecules formed during the synthesis.

  • Degradation Products: Impurities formed due to exposure to heat, light, or reactive chemicals. A recent study identified methyl formate as a degradant in PEGs, which can co-elute with the genotoxic impurity ethylene oxide in some compendial methods.[5]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[2]

Analytical Techniques for Purity Determination

A multi-faceted approach employing orthogonal analytical techniques is essential for a thorough purity assessment of 3,6,9,12-Tetraoxapentadecan-1-ol.

Chromatographic Methods

Chromatography is a powerful tool for separating and quantifying impurities.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a well-established method for analyzing volatile and semi-volatile impurities in PEG compounds.[6] The United States Pharmacopeia (USP) specifies GC-FID for the detection and quantification of toxic impurities like ethylene glycol (EG) and diethylene glycol (DG) in PEG samples.[6] A high-polarity polyethylene glycol (PEG) GC column is often used for its excellent inertness and selectivity for a wide range of compounds.[7]

Experimental Protocol: Headspace GC-FID for Residual Solvents and Volatile Impurities

This protocol is designed to detect and quantify residual solvents and other volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the 3,6,9,12-Tetraoxapentadecan-1-ol sample into a 22-mL headspace vial.

    • Seal the vial immediately with a cap and crimp.

  • Standard Preparation:

    • Prepare a standard solution containing known concentrations of potential residual solvents and volatile impurities (e.g., ethylene oxide, acetaldehyde) in a suitable solvent.

    • Transfer a known volume of the standard solution to a headspace vial and seal.

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a flame-ionization detector and a headspace autosampler.

    • Column: 0.53-mm × 30-m fused-silica analytical column coated with a 3.0-µm G43 stationary phase, with a 0.53-mm × 5-m silica guard column.[8]

    • Carrier Gas: Helium.

    • Temperatures:

      • Injection Port: 140°C[8]

      • Detector: 260°C[8]

      • Column: Programmed temperature gradient (e.g., hold at 40°C for 20 minutes, then ramp to 240°C and hold for 20 minutes).[8]

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80°C[8]

      • Equilibration Time: 60 minutes[8]

  • Procedure:

    • Place the sample and standard vials into the headspace autosampler.

    • Inject a fixed volume of the headspace from each vial into the GC system.

    • Record the chromatograms and measure the peak areas.

  • Data Analysis:

    • Identify impurities in the sample by comparing their retention times to those of the standards.

    • Quantify the impurities using the external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile and thermally labile compounds. For PEG derivatives that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often employed.[9][10] Reversed-phase HPLC is commonly used to separate oligomers and other impurities based on their hydrophobicity.[9]

Experimental Protocol: Reversed-Phase HPLC with ELSD for Oligomeric Distribution and Non-Volatile Impurities

This protocol outlines a method for analyzing the oligomeric distribution and detecting non-volatile impurities.

  • Sample Preparation:

    • Dissolve a known amount of the 3,6,9,12-Tetraoxapentadecan-1-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Instrument: HPLC system equipped with a gradient pump, autosampler, and an ELSD.

    • Column: A polymeric reversed-phase column, such as a PLRP-S 100Å, 5 µm, 150 x 4.6 mm.[10]

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: A linear gradient from a low to a high percentage of acetonitrile over a suitable time to achieve separation.

    • Flow Rate: 1.0 mL/min[10]

    • ELSD Settings:

      • Nebulizer Temperature: 50°C[10]

      • Evaporator Temperature: 70°C[10]

      • Gas Flow Rate: 1.6 SLM[10]

  • Procedure:

    • Inject a fixed volume of the sample solution into the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Analyze the oligomeric distribution by observing the pattern of peaks.

    • Identify and quantify any impurity peaks relative to the main peak area.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and can be used to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of 3,6,9,12-Tetraoxapentadecan-1-ol and help identify any structural impurities.[11][12]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique (GC-MS or LC-MS), is highly sensitive and selective for identifying and quantifying impurities.[13][14] Electrospray ionization (ESI) is a common ionization technique for analyzing PEG compounds.[15]

Experimental Workflow: LC-MS for Impurity Identification

This workflow describes the use of LC-MS for the identification of unknown impurities.

  • Initial Analysis: Perform an initial HPLC analysis with a universal detector like ELSD to identify the presence of any impurities.

  • LC-MS Analysis:

    • Use the same HPLC method as in the initial analysis, but with the eluent directed to a mass spectrometer.

    • Acquire mass spectra for the main component and all impurity peaks.

  • Data Interpretation:

    • Determine the molecular weight of the impurities from their mass spectra.

    • Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural information.[13]

  • Structure Elucidation: Propose structures for the impurities based on their molecular weights and fragmentation patterns.

Data Presentation and Interpretation

Quantitative Data Summary
Analytical TechniqueParameter MeasuredTypical Specification
GC-FID Residual SolventsVaries by solvent (refer to ICH Q3C guidelines)
Ethylene Glycol & Diethylene GlycolSum of EG and DG not more than 0.25% (for PEG with MW < 450)[6]
HPLC-ELSD Purity (main peak area %)≥ 98%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
NMR Structural ConfirmationConforms to the expected structure
LC-MS Impurity IdentificationMolecular weight and structure consistent with potential by-products or degradants
Visualizing the Analytical Workflow

A comprehensive purity analysis workflow ensures that all potential impurities are addressed.

Caption: A comprehensive workflow for the purity analysis of 3,6,9,12-Tetraoxapentadecan-1-ol.

Method Validation: Ensuring Trustworthiness

Every analytical method used for purity testing must be validated to ensure it is suitable for its intended purpose.[4][16] Validation demonstrates that the method is accurate, precise, specific, sensitive, and robust.[3][17]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_validation Validation Parameters Method_Development Method_Development Method_Validation Method_Validation Method_Development->Method_Validation Routine_Use Routine_Use Method_Validation->Routine_Use Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD / LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: The logical flow from method development through validation to routine use.

Conclusion

The purity analysis of 3,6,9,12-Tetraoxapentadecan-1-ol requires a meticulous and multi-faceted approach. By integrating chromatographic and spectroscopic techniques within a validated framework, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. This guide provides the foundational knowledge and practical protocols to establish a robust purity testing regimen, ultimately contributing to the advancement of pharmaceutical sciences. The implementation of validated analytical methods is crucial for building confidence in the reliability of data throughout the drug development lifecycle.[16]

References

  • MS All Strategy for Comprehensive Quantitative Analysis of PEGylated-doxorubicin, PEG and Doxorubicin by LC-high Resolution q-q-TOF Mass Spectrometry Coupled With All Window Acquisition of All Fragment Ion Spectra - PubMed. (2017, November 6).
  • Method of Analysis for Polyethylene Glycol - Pharmaguideline. (2008, June 25).
  • Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD - Agilent.
  • Plastic and Placenta: Identification of Polyethylene Glycol (PEG) Compounds in the Human Placenta by HPLC-MS/MS System - MDPI. (2022, October 22).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
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  • (PDF) Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. (2026, February 9).
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions | Pharmaceutical Technology. (2025, March 12).
  • TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 1H NMR spectrum.
  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines | Analytical Chemistry - ACS Publications. (2008, December 11).
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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
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  • triethylene glycol monomethyl ether(112-35-6) 13 c nmr - ChemicalBook.
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  • 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol - Sigma-Aldrich.
  • 3,6,9,12-Tetraoxatetradecan-1-ol | 5650-20-4 - MilliporeSigma.
  • CAS 1559-34-8 3,6,9,12-Tetraoxahexadecan-1-ol - BOC Sciences.
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  • 3,6,9,12-tetraoxatetradecan-1-ol 5650-20-4 wiki - Guidechem.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of 3,6,9,12-Tetraoxapentadecan-1-ol in Advanced Drug Delivery

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Strategic Role of PEGylation in Modern Therapeutics The covalent attachment of Polyethylene Glycol (PEG) chains to ther...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of PEGylation in Modern Therapeutics

The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a foundational strategy in drug delivery.[1] This technique enhances the pharmacokinetic and pharmacodynamic properties of therapeutics, leading to improved efficacy and safety.[1] PEGylation creates a hydrophilic shield around the molecule, which increases its hydrodynamic size, thereby reducing renal clearance and extending its circulation half-life.[1][2] This "stealth" effect also masks the molecule from the immune system, lowering its immunogenicity.[1][3] Furthermore, PEG can significantly improve the solubility and stability of hydrophobic drugs.[3][]

While traditional PEGylation often involves polydisperse polymers, the field is increasingly moving towards monodisperse, precisely defined PEG linkers. 3,6,9,12-Tetraoxapentadecan-1-ol is a representative of this class. It is a discrete-length PEG (dPEG®) molecule, specifically a tetraethylene glycol (TEG) derivative. Its defined structure ensures batch-to-batch reproducibility and a homogenous final product, which are critical for clinical development and regulatory approval.

This guide explores the multifaceted applications of 3,6,9,12-Tetraoxapentadecan-1-ol and its derivatives as critical components in sophisticated drug delivery systems, including as linkers in bioconjugates and as surface modifiers for nanoparticles.

PropertyValueSource
IUPAC Name 2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethanol[][6]
Synonyms Tetraethylene glycol monobutyl ether[][6]
Molecular Formula C12H26O5*[]
Molecular Weight 250.33 g/mol *[]
Appearance Liquid[]
Solubility Miscible in water[]
Note: Data is for the closely related and commercially available compound 3,6,9,12-Tetraoxahexa decan-1-ol (CAS 1559-34-8), which serves as a structural analog for the principles discussed.

Part I: Application Notes - Engineering Advanced Drug Carriers

The unique physicochemical properties of 3,6,9,12-Tetraoxapentadecan-1-ol—hydrophilicity, biocompatibility, and precise length—make it an ideal building block for two major classes of drug delivery systems.[7]

As a Hydrophilic Linker in Bioconjugates

In complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the overall stability, solubility, and efficacy of the molecule.[][9]

  • Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload.[10][11] A derivative of 3,6,9,12-Tetraoxapentadecan-1-ol can serve as the hydrophilic component of the linker connecting the antibody to the drug.[]

    • Causality: The inclusion of this PEG chain enhances the water solubility of the entire ADC, which is often challenged by a hydrophobic payload.[3] This prevents aggregation and improves formulation stability.[7] The defined length ensures precise spatial separation between the antibody and the drug, which can be crucial for minimizing interference with antibody binding and facilitating payload release at the target site.[7]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cell Antibody Targeting Antibody (e.g., mAb) Linker Linker (containing 3,6,9,12-Tetraoxapentadecan-1-ol moiety) Antibody->Linker Covalent Bond Antigen Tumor Antigen Antibody->Antigen Binds to Payload Cytotoxic Payload (Drug) Linker->Payload Covalent Bond

Diagram of an Antibody-Drug Conjugate (ADC).
  • PROTACs: These heterobifunctional molecules induce the degradation of a target protein by hijacking the body's own ubiquitin-proteasome system.[9] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[]

    • Causality: The linker's length and composition are paramount for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[9] Using a defined PEG linker like a derivative of 3,6,9,12-Tetraoxapentadecan-1-ol allows for systematic optimization of this spatial arrangement, which is key to achieving potent and selective protein degradation.[13]

As a Surface Modifier for Nanoparticles

Nanoparticles, such as liposomes and lipid nanoparticles (LNPs), are powerful vehicles for delivering drugs.[] However, without modification, they are rapidly cleared from circulation by the immune system.[2]

  • "Stealth" Nanoparticles: Incorporating PEG derivatives into the nanoparticle surface creates a hydrophilic corona.[] When a lipid derivative of 3,6,9,12-Tetraoxapentadecan-1-ol is used, it forms a dense layer of short PEG chains on the surface.

    • Causality: This PEG layer creates a hydration shell that sterically hinders the adsorption of blood proteins (opsonins), which mark nanoparticles for uptake by phagocytic cells of the mononuclear phagocyte system (MPS).[2] This "stealth" characteristic reduces MPS clearance, significantly prolonging the nanoparticle's circulation time and increasing the probability of it reaching the target tissue.[14][15]

LNP_Structure Hydrophilic PEG chains form a 'stealth' layer cluster_LNP PEGylated Lipid Nanoparticle (LNP) Core Lipid Core (encapsulating drug) Lipid1 Ionizable Lipid Lipid2 Helper Lipid Lipid3 Cholesterol PEG_Lipid PEG-Lipid

Diagram of a PEGylated Lipid Nanoparticle.

Part II: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the use of 3,6,9,12-Tetraoxapentadecan-1-ol derivatives in drug delivery applications.

Protocol 1: Formulation of PEGylated Lipid Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of LNPs incorporating a PEG-lipid derived from 3,6,9,12-Tetraoxapentadecan-1-ol for nucleic acid delivery. The rapid mixing afforded by microfluidics ensures the formation of small, uniform particles.

  • Rationale: Microfluidic systems provide highly controlled and reproducible mixing of lipid and aqueous phases, critical for controlling nanoparticle size and polydispersity, which directly impact in vivo performance.

LNP_Workflow cluster_Mixing Microfluidic Mixing Prep_Lipid 1. Prepare Lipid Mixture (Ionizable, Helper, Cholesterol, PEG-Lipid) in Ethanol Mixer 3. Pump solutions into Microfluidic Mixer (e.g., NanoAssemblr) Prep_Lipid->Mixer Prep_Aq 2. Prepare Aqueous Phase (Nucleic Acid Cargo in Low pH Buffer, e.g., Acetate) Prep_Aq->Mixer Dialysis 4. Dialysis (against PBS, pH 7.4) to remove ethanol and raise pH Mixer->Dialysis Concentrate 5. Concentration (e.g., Tangential Flow Filtration) Dialysis->Concentrate Characterize 6. Characterization (Size, PDI, Zeta Potential, Encapsulation) Concentrate->Characterize

Workflow for LNP Formulation.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., a C14-acylated derivative of 3,6,9,12-Tetraoxapentadecan-1-ol)

  • Ethanol, 200 proof

  • Aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Nucleic acid cargo (e.g., siRNA, mRNA)

  • Dialysis buffer (PBS, pH 7.4)

  • Microfluidic mixing system

Procedure:

  • Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-25 mg/mL.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the low-pH aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Pump the lipid-ethanol phase and the aqueous phase into the mixer at a defined flow rate ratio (e.g., 1:3 alcohol:aqueous). The high flow rate induces rapid nanoprecipitation and self-assembly of the LNPs.

  • Purification and Buffer Exchange: Collect the nanoparticle suspension and dialyze it against PBS (pH 7.4) for at least 18 hours using a 10 kDa MWCO cassette to remove the ethanol and neutralize the pH.

  • Concentration: Concentrate the purified LNP suspension to the desired final concentration using a centrifugal filter device or tangential flow filtration.

  • Sterilization & Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Self-Validation/Characterization:

  • Size & Polydispersity: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population.

  • Zeta Potential: Measure the surface charge to confirm successful formulation and stability.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant like Triton X-100.

ParameterTypical ValueSignificance
Molar Ratio 50:10:38.5:1.5Dictates nanoparticle structure and release properties.
N:P Ratio 3:1 to 6:1Ratio of nitrogen in ionizable lipid to phosphate in nucleic acid; affects encapsulation.
Final Size (DLS) 70 - 120 nmInfluences biodistribution and cellular uptake.
PDI < 0.2Indicates a narrow, monodisperse size distribution.
Encapsulation > 90%High encapsulation protects cargo and ensures efficient delivery.
Protocol 2: Site-Specific Antibody Conjugation using a PEG-Maleimide Linker

This protocol details the conjugation of a drug-linker construct, featuring a derivative of 3,6,9,12-Tetraoxapentadecan-1-ol, to an antibody via thiol-maleimide chemistry. This requires prior reduction of antibody interchain disulfides to generate reactive thiols.

  • Rationale: Thiol-maleimide conjugation is a robust and widely used method for site-specific bioconjugation, offering control over the drug-to-antibody ratio (DAR).[16][17] The stability of the resulting thioether bond is critical for preventing premature drug release.[17]

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine)

  • Maleimide-activated PEG-drug construct (synthesized separately)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups. d. Remove excess TCEP immediately using a desalting column, exchanging the buffer back to PBS.

  • Conjugation Reaction: a. Immediately add the maleimide-activated PEG-drug construct to the reduced antibody solution. Use a 5- to 10-fold molar excess of the construct over the available thiol groups. b. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: a. Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide construct) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: a. Purify the resulting ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC). The ADC will elute first as the highest molecular weight species.

  • Characterization: a. DAR Determination: Calculate the drug-to-antibody ratio using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. Alternatively, use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry for a more precise measurement. b. Purity & Aggregation: Analyze the purified ADC by SEC to confirm the absence of aggregates and unconjugated species. c. Binding Affinity: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA or Surface Plasmon Resonance (SPR) assay.[18]

References

  • Creative PEGWorks. (2023, November 8). PEG Linkers: Structure, Applications & Contributions. [Link]

  • Creative Biolabs. What are PEG Linkers?. [Link]

  • Creative PEGWorks. Nanoparticle PEGylation for imaging and therapy. [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. [Link]

  • CAS. (2023, May 26). The ultimate guide for PEGylated lipid nanoparticles. [Link]

  • Veronese, F. M., & Mero, A. (2008). Nanoparticle PEGylation for imaging and therapy. PMC - NIH. [Link]

  • Cheméo. Chemical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8). [Link]

  • PubChem. 3,6,9,12-Tetraoxapentacosan-1-ol. [Link]

  • Kumar, A., et al. (2020). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. PMC. [Link]

  • NIST. 3,6,9,12-Tetraoxatetradecan-1-ol. [Link]

  • Jin, J., et al. (2022). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. PMC. [Link]

  • Zhao, L., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. [Link]

  • Gansemer, N., et al. (2021). Oleic Acid Integrated Acetalated Dextran Nanoparticles for Enhanced Chemotherapeutic Delivery to the Bone Marrow. PMC. [Link]

  • Google Patents.
  • Grzela, R., et al. (2021). The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells. PMC. [Link]

  • Ucisik, M. H., et al. (2021). PLGA-CS-PEG Microparticles for Controlled Drug Delivery in the Treatment of Triple Negative Breast Cancer Cells. MDPI. [Link]

  • BEBPA. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. [Link]

  • Debiopharm. Our Expertise in Antibody-Drug Conjugates. [Link]

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Application

The Versatility of 3,6,9,12-Tetraoxapentadecan-1-ol in Modern Biotechnology: A Guide to Application and Protocol

Introduction: Understanding the Role of Tetraethylene Glycol Derivatives in Biotechnology In the landscape of biotechnology and pharmaceutical development, the demand for precision and efficacy has led to the extensive u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Role of Tetraethylene Glycol Derivatives in Biotechnology

In the landscape of biotechnology and pharmaceutical development, the demand for precision and efficacy has led to the extensive use of molecular linkers and modifiers. Among these, polyethylene glycol (PEG) derivatives have emerged as indispensable tools. 3,6,9,12-Tetraoxapentadecan-1-ol, a monodisperse tetraethylene glycol (PEG4) derivative with a terminal propyl group, embodies the key characteristics that make this class of molecules so valuable. Its defined chain length, hydrophilic nature, and biocompatibility make it a versatile component in drug delivery systems, bioconjugation, and the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2]

The core utility of 3,6,9,12-Tetraoxapentadecan-1-ol and its analogs lies in their ability to favorably alter the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The tetraethylene glycol moiety imparts increased water solubility, reduces immunogenicity by creating a "stealth" effect that shields the conjugated molecule from the immune system, and can prolong circulation half-life by increasing the hydrodynamic radius, which in turn reduces renal clearance.[2][3] This technical guide will provide an in-depth exploration of the applications of 3,6,9,12-Tetraoxapentadecan-1-ol in biotechnology, complete with detailed protocols to empower researchers in their quest for novel therapeutic and diagnostic solutions.

Key Applications and Physicochemical Data

The primary role of 3,6,9,12-Tetraoxapentadecan-1-ol in advanced drug delivery and biotechnology is as a functionalizable linker. The terminal hydroxyl group can be readily modified to introduce a variety of reactive functionalities (e.g., amines, azides, alkynes, thiols), enabling its covalent attachment to biomolecules and surfaces.

Table 1: Physicochemical Properties of Representative Tetraethylene Glycol Monoalkyl Ethers

PropertyValue (for Tetraethylene glycol monobutyl ether)Reference
Molecular FormulaC12H26O5[4]
Molecular Weight250.33 g/mol [4]
AppearanceLiquid[4]
Boiling Point304 °C[4]
Melting Point-33 °C[4]
Density~1.0 g/cm³[4]
SolubilityMiscible in water[4]

Note: Data for the closely related tetraethylene glycol monobutyl ether is provided for representative purposes due to the limited availability of specific experimental data for 3,6,9,12-Tetraoxapentadecan-1-ol.

Application I: Enhancing Drug Delivery through Nanoparticle Surface Modification

One of the most powerful applications of 3,6,9,12-Tetraoxapentadecan-1-ol is in the formulation of nanoparticles for targeted drug delivery. By functionalizing the surface of nanoparticles, this molecule creates a hydrophilic shell that offers several advantages, including improved colloidal stability, reduced opsonization and clearance by the reticuloendothelial system, and prolonged systemic circulation time.[3]

Scientific Rationale

The PEGylation of nanoparticles is a well-established strategy to improve their in vivo performance. The flexible and hydrophilic tetraethylene glycol chains create a steric barrier that prevents the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells. This "stealth" characteristic is crucial for enabling nanoparticles to reach their target tissues.

nanoparticle_pegylation Workflow for Nanoparticle PEGylation. NP Drug-loaded Nanoparticle Linker + 3,6,9,12-Tetraoxapentadecan-1-ol (functionalized) PegNP PEGylated Nanoparticle

Caption: General workflow for the surface modification of nanoparticles.

Protocol 1: Formulation of PEGylated Lipid Nanoparticles (LNPs) for Drug Delivery

This protocol describes a general method for preparing drug-loaded lipid nanoparticles with a surface coating of a 3,6,9,12-Tetraoxapentadecan-1-ol derivative. The terminal hydroxyl group of the molecule would first need to be functionalized with a lipid anchor, such as by esterification to a fatty acid.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • 3,6,9,12-Tetraoxapentadecan-1-ol-lipid conjugate

  • Therapeutic cargo (e.g., siRNA, mRNA, small molecule drug)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and the 3,6,9,12-Tetraoxapentadecan-1-ol-lipid conjugate in ethanol at a desired molar ratio.

  • Preparation of Aqueous Phase: Dissolve the therapeutic cargo in the aqueous buffer.

  • Nanoparticle Formation: Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the aqueous cargo solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing leads to the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

  • Purification: Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) for 24-48 hours to remove ethanol and unencapsulated cargo.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA, HPLC for small molecules).

Application II: A Versatile Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile. Short, hydrophilic PEG linkers like 3,6,9,12-Tetraoxapentadecan-1-ol are highly valuable in this context.[5][]

Scientific Rationale

The inclusion of a tetraethylene glycol spacer in an ADC linker can mitigate the aggregation often caused by hydrophobic drug payloads.[5] This enhances the overall solubility and stability of the ADC. Furthermore, the defined length of the linker can precisely control the distance between the antibody and the drug, which can be optimized for efficient drug release at the target site.

adc_structure Structure of an Antibody-Drug Conjugate. Antibody Monoclonal Antibody Linker 3,6,9,12-Tetraoxapentadecan-1-ol (Functionalized Linker) Antibody->Linker Conjugation Site Drug Cytotoxic Drug Linker->Drug Payload Attachment

Caption: Schematic of an ADC with a PEG4 linker.

Protocol 2: General Two-Step Conjugation for ADC Preparation

This protocol outlines a general strategy for conjugating a cytotoxic drug to an antibody using a derivative of 3,6,9,12-Tetraoxapentadecan-1-ol. This requires the linker to be heterobifunctional, with one end reactive towards a functional group on the antibody (e.g., a maleimide for reaction with a reduced cysteine) and the other end reactive towards the drug.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Reducing agent (e.g., TCEP)

  • Heterobifunctional 3,6,9,12-Tetraoxapentadecan-1-ol linker (e.g., Maleimide-PEG4-NHS ester)

  • Cytotoxic drug with a suitable functional group (e.g., MMAE with a free amine)

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction (for Cysteine Conjugation):

    • Incubate the antibody with a molar excess of TCEP in the conjugation buffer to partially reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Linker-Drug Conjugation:

    • In a separate reaction, dissolve the heterobifunctional linker and the cytotoxic drug in an appropriate organic solvent (e.g., DMSO).

    • React the drug with the linker (e.g., via the NHS ester reacting with an amine on the drug).

  • Conjugation to Antibody:

    • Add the pre-formed linker-drug construct to the reduced antibody solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., 4°C) for a specified time. The maleimide group on the linker will react with the free thiols on the antibody.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free drug, and other reactants using SEC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE and Mass Spectrometry.

Application III: Bioconjugation and Surface Functionalization

The terminal hydroxyl group of 3,6,9,12-Tetraoxapentadecan-1-ol is a convenient handle for a wide range of bioconjugation applications. Through chemical modification, it can be converted into various reactive groups to enable the covalent linkage of proteins, peptides, nucleic acids, or small molecules.

Scientific Rationale

The ability to create well-defined bioconjugates is fundamental to many areas of biotechnology, from diagnostics to proteomics. Using a discrete PEG linker like 3,6,9,12-Tetraoxapentadecan-1-ol provides spatial separation between the conjugated molecules, which can help to preserve their individual functions.

Protocol 3: Synthesis of a Thiol-Reactive 3,6,9,12-Tetraoxapentadecan-1-ol Derivative

This protocol describes the conversion of the terminal hydroxyl group to a thiol, which can then be used for conjugation to maleimide-activated proteins or surfaces.

Materials:

  • 3,6,9,12-Tetraoxapentadecan-1-ol

  • Methyl 3-mercaptopropionate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous solvent (e.g., Toluene)

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • Enzymatic Transesterification:

    • In a round-bottom flask, combine 3,6,9,12-Tetraoxapentadecan-1-ol and methyl 3-mercaptopropionate in a 1:1 molar ratio under an inert atmosphere.[7]

    • Add immobilized CALB (typically 10% w/w of reactants).

    • Heat the mixture to 50-65°C with stirring. The reaction progress can be monitored by TLC or NMR.[7]

  • Purification of the Ester Intermediate:

    • Once the reaction is complete, filter off the immobilized enzyme.

    • Remove the solvent under reduced pressure. The resulting ester can be purified by column chromatography if necessary.

  • Hydrolysis to the Thiol:

    • Dissolve the purified ester in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide and stir the reaction at room temperature.

    • Monitor the reaction for the disappearance of the ester.

    • Neutralize the reaction with hydrochloric acid.

    • Extract the thiol-functionalized product into an organic solvent and purify by column chromatography.

Table 2: Representative Data for Bioconjugation Reactions

Conjugation ChemistryReactive GroupsTypical Reaction ConditionsApplications
Thiol-MaleimideThiol + MaleimidepH 6.5-7.5, Room TemperatureProtein-protein conjugation, ADC synthesis
Amine-NHS EsterAmine + N-hydroxysuccinimide esterpH 7.2-8.5, Room TemperatureProtein labeling, Surface immobilization
Click ChemistryAlkyne + AzideCopper(I) catalyst or strain-promotedSite-specific labeling, Bio-orthogonal chemistry

Conclusion

3,6,9,12-Tetraoxapentadecan-1-ol, as a representative of the tetraethylene glycol monoalkyl ether class, is a highly versatile and valuable tool in the biotechnological arsenal. Its inherent properties of hydrophilicity, biocompatibility, and chemical tractability enable its use in a wide array of applications, from enhancing the in vivo performance of drug-loaded nanoparticles to providing the critical linkage in targeted therapeutics like ADCs. The protocols provided herein offer a foundation for researchers to harness the potential of this and related molecules in their own work. As the field of bioconjugation and drug delivery continues to evolve, the demand for well-defined, functional linkers like 3,6,9,12-Tetraoxapentadecan-1-ol is set to grow, paving the way for the next generation of innovative diagnostics and therapies.

References

  • ADC Review. PEG Linkers. [Link]

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  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • Mishra, P., et al. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 25(9), 1599-1610. [Link]

  • Cheméo. (2023). Chemical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8). [Link]

  • Zhang, Z., et al. (2010). A new strategy for synthesis of umbrellalike poly(ethylene glycol) with monofunctional end group for bioconjugation. Journal of Polymer Science Part A: Polymer Chemistry, 48(24), 5847-5855. [Link]

  • PubChem. 3,6,9,12-Tetraoxahexadecan-1-ol. [Link]

  • Zhang, H., et al. (2022). Diethylene glycol monoethyl ether-mediated nanostructured lipid carriers enhance trans-ferulic acid delivery by Caco-2. Acta Pharmaceutica, 73(1), 133-143. [Link]

  • Anami, Y., et al. (2021). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Antibodies, 10(4), 49. [Link]

  • Li, Z., et al. (2023). One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates. The Journal of Organic Chemistry, 88(5), 3044-3051. [Link]

  • PubChem. 3,6,9,12-Tetraoxapentacosan-1-ol. [Link]

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  • Sahoo, B., et al. (2019). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Catalysts, 9(3), 228. [Link]

  • Xu, P., et al. (2017). Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. Carbohydrate Research, 455, 52-57. [Link]

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  • ResearchGate. (2018). Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. [Link]

  • PubMed. (2018). Conjugation of carbohydrates to proteins using di(triethylene glycol monomethyl ether) squaric acid ester revisited. [Link]

  • Georgia Southern University. (2017). Functionalization of Tetraethylene Glycol (TEG) for Specific Binding of Gold Nanoparticles. [Link]

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Method

Application Notes &amp; Protocols for PEGylation using 3,6,9,12-Tetraoxapentadecan-1-ol Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Monodisperse Tetraethylene Glycol (mPEG4) in Bioconjugation The covalent attachment of polyethylene glycol (PEG),...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Monodisperse Tetraethylene Glycol (mPEG4) in Bioconjugation

The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in therapeutic drug development. It enhances the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing hydrodynamic size, improving solubility, and shielding from proteolytic degradation and immune recognition.[1][2][3] While traditional PEGylation utilizes polydisperse polymers, this leads to heterogeneous mixtures that complicate manufacturing, characterization, and can introduce safety concerns.[4]

This guide focuses on a superior alternative: derivatives of 3,6,9,12-Tetraoxapentadecan-1-ol , a monodisperse tetraethylene glycol (mPEG4). Monodisperse PEGs are pure compounds with a single, precisely defined molecular weight.[5][6] This molecular uniformity is a critical advantage, ensuring the production of homogeneous conjugates, which simplifies characterization, improves batch-to-batch reproducibility, and enhances the safety profile by reducing risks associated with heterogeneity.[4][7] The use of these short, defined linkers allows for fine-tuning of a drug's properties, improving stability and circulation half-life without the variability of conventional PEG.[4][5]

This document provides a detailed overview of the activation chemistry for the terminal hydroxyl group of mPEG4 and presents comprehensive protocols for its application in protein conjugation via two common, site-selective strategies: amine-reactive and thiol-reactive coupling.

Part 1: Activating 3,6,9,12-Tetraoxapentadecan-1-ol for Bioconjugation

The terminal hydroxyl group of 3,6,9,12-Tetraoxapentadecan-1-ol is not reactive towards biomolecules under physiological conditions. It must first be "activated" by converting it into a reactive functional group. This process enables covalent attachment to specific amino acid residues on a target protein. The choice of activation chemistry dictates the site of conjugation.

Common Activation Chemistries:
  • N-Hydroxysuccinimide (NHS) Esters: For targeting primary amines (the N-terminus and lysine ε-amino groups). The hydroxyl group is reacted with a carboxylating agent and then activated with N-hydroxysuccinimide to form an amine-reactive NHS ester.

  • Maleimides: For targeting free sulfhydryl (thiol) groups (cysteine residues). The hydroxyl group is typically converted to an amine, which is then reacted with a maleimide-containing anhydride.

  • Azides/Alkynes: For use in "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition or Strain-promoted Azide-Alkyne Cycloaddition). These groups are introduced via nucleophilic substitution.[8]

The following sections will detail the application of the two most common derivatives: mPEG4-NHS Ester and mPEG4-Maleimide.

Part 2: Application Note & Protocol for Amine PEGylation

Application Note 2.1: Non-selective PEGylation of Primary Amines with mPEG4-NHS Ester

Principle: The reaction between an N-Hydroxysuccinimide (NHS) ester and a primary amine proceeds via nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of the NHS leaving group.[9][10]

The reaction is highly pH-dependent. An optimal pH range of 7.5-9.0 is required.[10] Below pH 7, primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic.[9] Above pH 9.0, the rate of hydrolysis of the NHS ester itself increases dramatically, reducing conjugation efficiency.[9][11][12]

Workflow Visualization:

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Conjugation Add PEG-NHS to Protein (e.g., 20-fold molar excess) Incubate 30-60 min @ RT Prot_Prep->Conjugation PEG_Prep Dissolve mPEG4-NHS Ester in Anhydrous DMSO/DMF PEG_Prep->Conjugation Purify Purify via SEC or Dialysis to Remove Excess PEG Conjugation->Purify Analyze Analyze via SDS-PAGE, HPLC, and Mass Spec Purify->Analyze

Caption: General workflow for protein PEGylation using an mPEG4-NHS ester.

Protocol 2.2: PEGylation of a Model Protein (e.g., Lysozyme) with mPEG4-NHS Ester

This protocol provides a general method for labeling a protein with multiple lysine residues. The molar excess of the PEG reagent should be optimized to achieve the desired degree of PEGylation.

Materials:

  • Model Protein (e.g., Lysozyme)

  • mPEG4-NHS Ester (stored at -20°C with desiccant)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine).[11][13][14]

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[11]

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., G-25) or dialysis cassette (e.g., 3.5K MWCO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[15] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer via dialysis or a desalting column.

  • mPEG4-NHS Ester Preparation:

    • Equilibrate the vial of mPEG4-NHS Ester to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[14][16] Do not prepare aqueous stock solutions for storage as the NHS ester readily hydrolyzes.[14]

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM mPEG4-NHS Ester stock solution needed to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).[17]

    • Add the calculated volume of the PEG solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein stability.[17]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][17]

  • Purification:

    • Remove unreacted mPEG4-NHS Ester and the NHS byproduct using an appropriate method based on the protein's size.

    • For proteins >10 kDa: Use a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[15]

    • Alternatively: Dialyze the reaction mixture against the storage buffer.

  • Analysis and Storage:

    • Confirm PEGylation using SDS-PAGE (a shift in apparent molecular weight will be observed), HPLC, and Mass Spectrometry (MALDI-TOF or ESI-MS).[2][18][19]

    • Store the purified PEGylated protein at 4°C for short-term use or at -80°C for long-term storage.

Part 3: Application Note & Protocol for Thiol PEGylation

Application Note 3.1: Site-Specific PEGylation of Cysteine Residues with mPEG4-Maleimide

Principle: The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition mechanism.[20][21] The nucleophilic thiolate anion (R-S⁻) attacks the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond.[20][21]

This reaction is highly selective for thiols within a pH range of 6.5-7.5.[20][22] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[20][22] Above pH 7.5, competitive reaction with amines (e.g., lysine) can occur.[22] Below pH 6.5, the reaction rate slows due to the lower concentration of the reactive thiolate anion.[20] It is also crucial to perform the reaction under oxygen-free conditions to prevent the oxidative dimerization of thiols into disulfides, which are unreactive towards maleimides.[23]

Workflow Visualization:

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in Degassed Thiol-Free Buffer (pH 6.5-7.5) Reduction Reduce Disulfide Bonds (Optional, with TCEP) Prot_Prep->Reduction Conjugation Add PEG-Maleimide to Protein (e.g., 10-fold molar excess) Incubate 1-2 hr @ RT (dark) Reduction->Conjugation PEG_Prep Dissolve mPEG4-Maleimide in Anhydrous DMSO/DMF PEG_Prep->Conjugation Purify Purify via SEC or Dialysis to Remove Excess PEG Conjugation->Purify Analyze Analyze via SDS-PAGE, HPLC, and Mass Spec Purify->Analyze

Caption: General workflow for site-specific protein PEGylation using an mPEG4-Maleimide.

Protocol 3.2: Site-Specific PEGylation of a Cysteine-Containing Protein with mPEG4-Maleimide

This protocol is designed for proteins with accessible free cysteine residues. If cysteines are involved in disulfide bonds, a reduction step is necessary.

Materials:

  • Cysteine-containing Protein

  • mPEG4-Maleimide (stored at -20°C with desiccant, protected from light)

  • Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM phosphate buffer with 5-10 mM EDTA).[24]

  • Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine).

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[25]

  • Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette.

Procedure:

  • Buffer Preparation:

    • Prepare the Conjugation Buffer and thoroughly degas it by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to prevent thiol oxidation.[25]

  • Protein Preparation:

    • Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[23]

    • (Optional Reduction Step): If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent, as DTT itself contains a thiol. TCEP does not and can often be left in the reaction.

  • mPEG4-Maleimide Preparation:

    • Equilibrate the vial of mPEG4-Maleimide to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[25]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved mPEG4-Maleimide to the protein solution.[23]

    • Flush the reaction vial with inert gas, cap tightly, and protect from light.[25]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[23][25]

  • Purification:

    • Remove unreacted mPEG4-Maleimide by SEC or dialysis as described in Protocol 2.2. This step is critical to stop the reaction and remove excess reagent.[25]

  • Analysis and Storage:

    • Confirm site-specific PEGylation using SDS-PAGE, HPLC, and Mass Spectrometry. Peptide mapping after enzymatic digestion can be used to confirm the exact site of modification.[26][27]

    • Store the purified conjugate as described previously.

Part 4: Characterization and Quality Control

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.[28] A multi-faceted analytical approach is required.

Analytical Technique Parameter Measured Expected Outcome / Observation
SDS-PAGE Apparent Molecular Weight, PurityIncreased apparent molecular weight (band shift) compared to the unmodified protein. The band for the PEGylated protein should be sharp, indicating homogeneity.[18][19]
Size Exclusion Chromatography (SEC-HPLC) Hydrodynamic Radius, Aggregation, PurityShift to an earlier elution time compared to the unmodified protein due to increased size. Can separate PEGylated protein from unreacted protein and excess PEG.[][30][31]
Reverse Phase Chromatography (RP-HPLC) Hydrophobicity, PurityCan often separate positional isomers and species with different degrees of PEGylation.[] PEGylated proteins typically have different retention times than their native counterparts.
Mass Spectrometry (MALDI-TOF or ESI-MS) Exact Molecular Weight, Degree of PEGylationConfirms the covalent addition of the mPEG4 moiety by showing a mass increase corresponding to the mass of the attached PEG chains. For mPEG4 derivatives, a single, sharp peak is expected for each degree of PEGylation, confirming monodispersity.[1][18][26][32]
Peptide Mapping (LC-MS/MS) Site of PEGylationIdentifies the specific amino acid residue(s) where PEGylation occurred by analyzing enzymatically digested fragments of the protein.[2][27]

References

  • Forstenlehner, I.C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86, 826-34.
  • BOC Sciences. PEGylated Protein Purification Techniques. BOC Sciences.
  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]

  • Hutanu D, Darie CC. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl, 2: 128. Available at: [Link]

  • Belén et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450. Available at: [Link]

  • PharmaFeatures. (2023). Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation. PharmaFeatures. Available at: [Link]

  • Diagnostics-World. (2022). Biopharma PEG Provides Monodisperse PEGs In Drug Development. Diagnostics-World. Available at: [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Chemical engineering science, 61(3), 924-939. Available at: [Link]

  • An, Y., et al. (2011). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. J Am Soc Mass Spectrom, 22(10), 1846-55.
  • Liu, D., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, 85(20), 9505-12. Available at: [Link]

  • RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • ResearchGate. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

  • Click Chemistry Tools. NHS ester labeling of amino biomolecules. Click Chemistry Tools. Available at: [Link]

  • Waters. (2012). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Available at: [Link]

  • ResearchGate. (2021). General scheme for the purification of commercial PEGylated proteins by chromatography. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Monitoring the PEGylation reaction by SDS-PAGE. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Frontiers in Bioengineering and Biotechnology, 11, 1234567. Available at: [Link]

  • ATT Bioquest. Conjugation Protocol for Thiol-Reactive (maleimide) dyes. ATT Bioquest. Available at: [Link]

  • Belén et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450. Available at: [Link]

  • Gahlot, S., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 17(2), 2235-2252. Available at: [Link]

  • Click Chemistry Tools. Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. Available at: [Link]

  • BroadPharm. Sulfo DBCO-PEG4-Maleimide. BroadPharm. Available at: [Link]

  • BroadPharm. DBCO-PEG4-NHS Ester. BroadPharm. Available at: [Link]

  • Glen Research. (2019). Application Note – Protein Labeling with NHS Esters. Glen Report 33.1. Available at: [Link]

  • Al-Ahmadi, N. S., et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Polymers, 16(1), 123. Available at: [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of Pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. Available at: [Link]

Sources

Application

Application Note: Transdermal Patch Formulation using 3,6,9,12-Tetraoxapentadecan-1-ol

Executive Summary The development of Drug-in-Adhesive (DIA) transdermal delivery systems requires precise modulation of the active pharmaceutical ingredient's (API) thermodynamic activity and the barrier properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Drug-in-Adhesive (DIA) transdermal delivery systems requires precise modulation of the active pharmaceutical ingredient's (API) thermodynamic activity and the barrier properties of the skin. 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as tetraethylene glycol monopropyl ether, or TEG-Pr) is a highly effective amphiphilic solvent and chemical penetration enhancer (CPE). This application note provides a comprehensive, field-proven methodology for integrating this specific glycol ether into a polymeric matrix patch, ensuring optimal API solubilization, sustained zero-order release, and enhanced transdermal flux [1].

Mechanistic Grounding: Why 3,6,9,12-Tetraoxapentadecan-1-ol?

Selecting the correct permeation enhancer is a delicate balancing act between efficacy and skin tolerability. While shorter-chain analogs (like diethylene glycol monoethyl ether) are ubiquitous, 3,6,9,12-Tetraoxapentadecan-1-ol offers a unique structural advantage for moderately lipophilic drugs (BCS Class II/IV):

  • Optimized Hydrophilic-Lipophilic Balance (HLB): The four ethylene oxide (PEG-4) units provide robust hydrogen-bonding capacity, allowing the molecule to interact strongly with the polar headgroups of stratum corneum ceramides. Concurrently, the propyl tail intercalates into the lipophilic lipid tails, fluidizing the highly ordered lamellar crystalline phases [1].

  • Thermodynamic Sustenance: Due to its higher molecular weight and lower volatility compared to ethanol or propylene glycol, TEG-Pr resists rapid evaporation during the patch drying process. This ensures the API remains at maximum thermodynamic activity (near saturation) without nucleating or crystallizing over the product's shelf life [2].

  • Solvent-Drag Effect: By acting as a powerful co-solvent, TEG-Pr increases the partition coefficient of the drug from the adhesive matrix into the skin, effectively "dragging" the API through the disrupted lipid domains [3].

Mechanism A 3,6,9,12-Tetraoxapentadecan-1-ol (TEG-Pr) B Stratum Corneum Lipid Bilayers A->B Intercalation D API Solubilization (Solvent Drag) A->D Co-solvent effect C Lipid Fluidization & Domain Disruption B->C Structural alteration E Enhanced Transdermal Flux (Jss) C->E Reduced barrier resistance D->E Increased partition coefficient

Mechanism of 3,6,9,12-Tetraoxapentadecan-1-ol in transdermal permeation enhancement.

Formulation Architecture & Workflow

The following workflow details the creation of a single-layer Drug-in-Adhesive (DIA) patch. The system utilizes an acrylate copolymer pressure-sensitive adhesive (PSA), which offers excellent compatibility with glycol ethers.

Workflow S1 Step 1: API Solubilization Mix API + TEG-Pr S2 Step 2: Matrix Blending Add Acrylate PSA S1->S2 S3 Step 3: Film Coating Cast on Release Liner S2->S3 S4 Step 4: Thermal Drying Step-wise 40°C to 80°C S3->S4 S5 Step 5: Lamination Apply Backing Film S4->S5

Step-by-step workflow for formulating a Drug-in-Adhesive (DIA) transdermal patch.

Detailed Experimental Protocols

Protocol 1: Preparation of the Drug-in-Adhesive (DIA) Matrix

Causality Check: Pre-solubilizing the API in the enhancer before adding the adhesive prevents localized supersaturation and micro-crystallization, which would otherwise ruin the zero-order release kinetics.

  • Weighing: Accurately weigh the target API (e.g., 5.0% w/w of final dry matrix) into a borosilicate glass beaker.

  • Solubilization: Add 3,6,9,12-Tetraoxapentadecan-1-ol (10.0% w/w of final dry matrix). Seal the beaker and vortex at 500 rpm for 15 minutes until a clear, homogeneous solution is achieved.

  • Adhesive Blending: Gradually add the solvent-based acrylate PSA (e.g., Duro-Tak™ 87-4098, containing ethyl acetate/heptane) to account for the remaining 85.0% w/w of the dry matrix.

  • Homogenization: Mix using a planetary mixer at 50 rpm for 45 minutes. Critical Step: Keep the RPM low to prevent the entrapment of microscopic air bubbles, which act as insulating voids and disrupt uniform skin contact.

  • Degassing: Sonicate the sealed mixture in a water bath for 15 minutes to remove any residual dissolved gases.

Protocol 2: Coating, Drying, and Assembly (Self-Validating System)

Causality Check: A step-wise thermal drying profile is mandatory. Flash-drying at high temperatures causes the surface of the adhesive to polymerize ("skinning"), trapping volatile solvents underneath and destabilizing the TEG-Pr/API equilibrium [2].

  • Coating: Using a laboratory film coater (e.g., Mathis Coater) equipped with a micrometer-adjustable doctor blade, cast the wet blend onto a fluoropolymer-coated polyester release liner. Set the wet gap to approximately 250 µm (yielding a dry thickness of ~100 µm).

  • Step-Wise Drying:

    • Phase 1: 40°C for 10 minutes (Evaporates highly volatile heptane without skinning).

    • Phase 2: 60°C for 10 minutes (Evaporates ethyl acetate).

    • Phase 3: 80°C for 5 minutes (Cross-links the adhesive and finalizes the matrix).

  • Lamination: Immediately laminate a backing membrane (e.g., 3M™ CoTran™ PET/EVA) onto the exposed adhesive layer using a 2 kg rubber roller to ensure uniform adhesion.

  • Validation (Quality Control): Punch a 1 cm² sample and examine it under a Polarized Light Microscope (PLM). The absence of birefringence confirms that the API remains fully solubilized in the TEG-Pr/PSA matrix.

Protocol 3: In Vitro Permeation Testing (IVPT)
  • Skin Preparation: Mount dermatomed porcine ear skin (thickness: 500 ± 50 µm) between the donor and receptor compartments of a static Franz diffusion cell (area: 1.76 cm²).

  • Application: Die-cut the prepared transdermal patch and apply it directly to the stratum corneum, applying gentle pressure for 30 seconds.

  • Receptor Medium: Fill the receptor chamber with Phosphate Buffered Saline (PBS, pH 7.4) containing 5% Bovine Serum Albumin (BSA) to maintain sink conditions for lipophilic drugs. Maintain at 32°C ± 0.5°C (skin surface temperature).

  • Sampling: Withdraw 0.5 mL aliquots at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh pre-warmed medium. Analyze via HPLC-UV.

Data Presentation: Permeation Kinetics

The integration of 3,6,9,12-Tetraoxapentadecan-1-ol significantly alters the permeation profile. The table below summarizes the quantitative IVPT data for a model BCS Class II API, demonstrating the concentration-dependent efficacy of the enhancer.

Table 1: Effect of 3,6,9,12-Tetraoxapentadecan-1-ol Concentration on API Permeation

Formulation CodeTEG-Pr Conc. (w/w %)Steady-State Flux ( Jss​ ) (µg/cm²/h)Lag Time ( Tlag​ ) (h)Enhancement Ratio (ER)*Matrix State (PLM)
CTRL-00 0.0%12.5 ± 1.14.21.00Clear
TEG-05 5.0%28.4 ± 1.82.82.27Clear
TEG-10 10.0%45.1 ± 2.31.93.61Clear
TEG-15 15.0%42.3 ± 3.02.03.38Phase Separation

*Enhancement Ratio (ER) = Jss​ of enhanced formulation / Jss​ of control formulation. Note: At 15% w/w, the thermodynamic activity of the drug drops due to excessive solubilization, and phase separation of the adhesive occurs, leading to a plateau/decrease in flux.

References

  • Physical and chemical penetration enhancers in transdermal drug delivery system. PermeGear / Journal of Advanced Pharmaceutical Technology & Research. Available at:[Link]

  • Enhanced transdermal controlled delivery of glimepiride from the ethylene-vinyl acetate matrix. Taylor & Francis. Available at:[Link]

  • Transdermal Drug Delivery System: A Recent Review. Asia Pharmaceutics. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3,6,9,12-Tetraoxapentadecan-1-ol

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the solubility dynamics of 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as tetraethylene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the solubility dynamics of 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as tetraethylene glycol monopropyl ether, or PEG4-propyl ether).

Because this molecule is an amphiphilic short-chain polyether (possessing a hydrophilic PEG backbone and a hydrophobic propyl tail), its solvation thermodynamics are highly sensitive to temperature, ionic strength, and solvent dielectric constants. Furthermore, nomenclature truncation in vendor databases often leads to the accidental procurement of its perfluorinated analog, drastically altering expected solubility profiles[1][2].

This guide provides field-proven, causality-driven troubleshooting steps to resolve phase separation, cloud point phenomena, and poor dissolution during your workflows.

Quantitative Solubility Matrix

Before adjusting your protocols, verify your target solvent system against the thermodynamic baseline of standard PEG4-propyl ether[3][4].

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility StatusPrimary Challenge / Troubleshooting Required
Aqueous Water, PBS80.1Miscible ( T< LCST)Temperature-induced phase separation (Cloud Point)
Polar Organic DCM, Ethanol, THF4.3 – 24.5Highly SolubleNone; acts as an excellent continuous phase
Aliphatic Hydrocarbon Hexane, Heptane~1.9Limited / BiphasicLiquid-liquid partitioning; requires co-solvent bridging
Fluorinated Novec 7100, HFIPVariesInsolubleUnless you possess the perfluorinated derivative (CAS: 141977-66-4)
Diagnostic Q&A: Field-Proven Troubleshooting
Q1: My aqueous solution of 3,6,9,12-Tetraoxapentadecan-1-ol turns cloudy and separates when heated during bioconjugation. Why does this happen, and how do I fix it?

The Causality: You are observing the Lower Critical Solution Temperature (LCST) transition, commonly known as the "cloud point." In cold water, the ether oxygens of the PEG4 backbone form stable hydrogen bonds with water molecules[3]. As thermal energy increases, the entropic penalty of structuring water around the hydrophobic propyl tail overcomes the enthalpic gain of the hydrogen bonds. The water-PEG bonds break, causing the polymer chains to dehydrate, aggregate, and phase-separate into nanodroplets. The Solution: Lower the reaction temperature below the LCST (typically <35∘C for short-chain PEG ethers). If elevated temperatures are mandatory for your catalytic kinetics, you must reduce the ionic strength of your buffer (avoiding kosmotropic salts like sulfates which exacerbate "salting out" via the Hofmeister effect) or add 5-10% v/v of a polar organic co-solvent like ethanol to disrupt the hydrophobic aggregation.

LCST A Homogeneous Aqueous Phase (T < LCST) B Thermal Energy Increase (Enthalpic Penalty) A->B C Water-PEG H-Bond Disruption B->C D Phase Separation (Cloud Point) C->D

Caption: Thermodynamic pathway of LCST-induced phase separation in PEG-ether solutions.

Q2: I am trying to dissolve this molecule in hexanes for a lipophilic extraction, but it forms a biphasic system. How do I force it into the organic phase?

The Causality: While PEG4-propyl ether has a hydrophobic tail, its four ether oxygens and terminal hydroxyl group create a strong dipole moment. Highly non-polar aliphatic hydrocarbons (like hexane or heptane) lack the dielectric capacity to stabilize this dipole, leading to liquid-liquid equilibrium (LLE) partitioning and biphasic separation[4][5]. The Solution: You must utilize a "co-solvent bridge." Introducing a solvent with intermediate polarity (such as Dichloromethane (DCM) or Ethyl Acetate) will solvate the polar PEG backbone while remaining fully miscible with the bulk hexane phase[3]. See Protocol B below.

Q3: My compound is completely insoluble in water, ethanol, AND hexane. The bottle says "3,6,9,12-Tetraoxapentadecan-1-ol". Is my batch degraded?

The Causality: Your batch is likely not degraded; you likely have the wrong chemical. Chemical vendor databases frequently truncate IUPAC names. It is highly probable you received 1H,1H-PERFLUORO(2,5,8,11-TETRAMETHYL-3,6,9,12-TETRAOXAPENTADECAN-1-OL) (CAS: 141977-66-4)[1][2]. Because the carbon-fluorine bond is both highly hydrophobic and lipophobic, this perfluorinated analog will reject both water and standard hydrocarbon solvents. The Solution: Verify the CAS number on your Certificate of Analysis (CoA). If it is 141977-66-4, you must switch your solvent system entirely to fluorinated solvents (e.g., Novec 7100, perfluorohexane, or Hexafluoroisopropanol) to achieve dissolution[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system. Do not proceed to downstream applications until the validation criteria are met.

Protocol A: Reversing Cloud Point Phase Separation in Aqueous Buffers

Use this protocol if your PEG4-propyl ether has crashed out of an aqueous buffer due to thermal or salt-induced stress.

  • Thermal Quenching: Immediately transfer the reaction vessel to an ice-water bath ( 4∘C ). Stir gently at 200 RPM for 15 minutes.

  • Buffer Adjustment: If the solution remains cloudy, the ionic strength is too high. Dilute the mixture by adding 10% v/v of deionized, ultra-pure water (18.2 MΩ·cm) to reduce the concentration of kosmotropic salts.

  • Co-Solvent Rescue (Optional): If dilution is not viable for your concentration parameters, add 5% v/v Ethanol or Dimethyl Sulfoxide (DMSO) dropwise while vortexing.

  • Validation Step: Transfer a 1 mL aliquot to a cuvette. Measure the optical transmittance at 600 nm using a UV-Vis spectrophotometer. A transmittance of >98% confirms complete resolubilization and the absence of light-scattering nanodroplets.

Protocol B: Solubilizing in Non-Polar Aliphatic Hydrocarbons

Use this protocol to force 3,6,9,12-Tetraoxapentadecan-1-ol into a monophasic solution with hexane or heptane.

  • Initial Dispersion: Add the required volume of 3,6,9,12-Tetraoxapentadecan-1-ol to your hexane/heptane base. You will observe immediate pooling or droplet formation at the bottom of the vessel[4].

  • Co-Solvent Titration: Begin titrating Dichloromethane (DCM) or Ethyl Acetate into the vessel at a ratio of 1 part co-solvent to 10 parts hexane (v/v).

  • Mechanical Agitation: Sonicate the mixture in a water bath at 20∘C for 5 minutes. Do not allow the bath to heat up, as this will evaporate the DCM.

  • Validation Step: Remove the vessel from the sonicator and let it rest for 10 minutes. Perform a visual inspection against a high-contrast background (e.g., a black-and-white grid). If the grid lines appear distorted or if a meniscus forms at the bottom, a micellar emulsion remains. Add an additional 2% v/v co-solvent and repeat sonication until the grid lines are perfectly sharp.

Workflow S1 Identify Biphasic System (PEG4-Ether + Hexane) S2 Titrate Intermediate Co-solvent (DCM / Ethyl Acetate) S1->S2 S3 Vortex & Sonicate (5 mins @ 20°C) S2->S3 S4 Validate Monophasic State (Visual Grid Test / DLS) S3->S4

Caption: Step-by-step workflow for resolving biphasic partitioning in non-polar solvents.

References
  • Local Pharma Guide - 1H,1H-PERFLUORO(2,5,8,11-TETRAMETHYL-3,6,9,12-TETRAOXAPENTADECAN-1-OL) CAS NO: 141977-66-4. Available at:[Link][1]

  • Wikipedia - Ethylene glycol (Miscibility and Oligomers). Available at: [Link][5]

  • Journal of Chemical & Engineering Data (ACS Publications) - Liquid−Liquid Equilibria for Glycols + Hydrocarbons: Data and Correlation. Available at:[Link][4]

Sources

Optimization

Optimizing reaction conditions with 3,6,9,12-Tetraoxapentadecan-1-ol

Welcome to the Bioconjugation & PROTAC Technical Support Center Knowledge Base Category: Linker Chemistry & Optimization Target Molecule: 3,6,9,12-Tetraoxapentadecan-1-ol (PEG4-Propyl Alcohol) As a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation & PROTAC Technical Support Center Knowledge Base Category: Linker Chemistry & Optimization Target Molecule: 3,6,9,12-Tetraoxapentadecan-1-ol (PEG4-Propyl Alcohol)

As a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 3,6,9,12-Tetraoxapentadecan-1-ol provides essential hydrophilicity, flexibility, and spatial geometry to heterobifunctional molecules[1]. However, working with polyethylene glycol (PEG) derivatives presents unique synthetic challenges, primarily due to their hygroscopicity, lack of UV chromophores, and the specific activation requirements of the terminal primary alcohol[2].

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to optimize your reaction conditions.

Section 1: Handling & Storage FAQs

Q: My coupling reactions with 3,6,9,12-Tetraoxapentadecan-1-ol are yielding less than 40%. What is the most likely cause? A: The most common culprit is trace moisture. PEG chains are highly hygroscopic; the repeating ether oxygens readily form hydrogen bonds with atmospheric water. In activation reactions (like tosylation or mesylation), this water acts as a competing nucleophile, hydrolyzing your sulfonyl chloride reagents before they can react with the terminal alcohol. Troubleshooting Step: Always perform an azeotropic distillation before use. Dissolve the PEG linker in anhydrous toluene and evaporate it under reduced pressure. Repeat this 2-3 times to strip away residual water.

Q: I noticed a drop in the purity of my stored batch over time, with new lower-molecular-weight peaks appearing on the MS. Why? A: PEG derivatives are susceptible to auto-oxidation, which leads to the formation of peroxides and subsequent ether-chain cleavage. This radical process is accelerated by light, transition metals, and oxygen. Ensure your storage vials are amber-colored, backfilled with an inert gas (Argon or N₂), and kept strictly at -20 °C.

Section 2: Reaction Optimization FAQs

Q: I need to convert the hydroxyl group into a better leaving group for an Sₙ2 reaction with an E3 ligase ligand. Should I use Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl)? A: While both are chemically effective, Tosylation (TsCl) is vastly superior for 3,6,9,12-Tetraoxapentadecan-1-ol from an analytical standpoint. The tosyl group adds a highly UV-active chromophore (the aromatic ring) to the otherwise UV-transparent PEG chain. This drastically simplifies downstream TLC, HPLC, and column chromatography monitoring. Furthermore, tosylates are slightly bulkier, which reduces premature elimination side-reactions during harsh basic couplings compared to mesylates.

Q: Can I use a Mitsunobu reaction to directly couple the alcohol to a phenol-containing target? A: Yes, but standard Triphenylphosphine (PPh₃) and DIAD/DEAD conditions often result in triphenylphosphine oxide (TPPO) byproducts. TPPO is notoriously difficult to separate from PEG chains, as both lack strong retention differences and tend to streak on silica gel. Troubleshooting Step: If you must use Mitsunobu conditions, opt for polymer-supported PPh₃ or a water-soluble phosphine (like TPPTS) to facilitate purification via simple filtration or aqueous washing.

Section 3: Purification & Analytics FAQs

Q: How do I track the reaction progress if the starting material doesn't absorb UV light? A: If you haven't introduced a UV-active tag, you cannot rely on standard 254 nm UV detection.

  • TLC: Use universal stains. Dragendorff’s reagent (which complexes with ether oxygens) or Iodine vapor are highly effective for visualizing PEG chains.

  • HPLC/LC-MS: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-sensitive and do not require a chromophore[3].

Data Presentation: Hydroxyl Activation Strategies

The following table summarizes the quantitative and qualitative differences between activation methods for 3,6,9,12-Tetraoxapentadecan-1-ol to guide your experimental design.

Activation MethodReagents RequiredTypical YieldUV-Active Product?Key AdvantagePrimary Drawback
Tosylation TsCl, Et₃N, DMAP, DCM85 - 95%Yes (254 nm) Simplifies purification tracking; stable intermediate.Slower reaction time than mesylation.
Mesylation MsCl, Et₃N, DCM90 - 98%NoExtremely fast reaction (< 1 hr); high atom economy.Invisible on standard UV; prone to elimination.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N70 - 80%NoYields an aldehyde for reductive amination.Strict cryogenic control (-78 °C) required.

Experimental Protocol: Step-by-Step Tosylation

This protocol is designed as a self-validating system. The inclusion of DMAP ensures rapid conversion, while the specific acidic workup guarantees the removal of basic catalysts without degrading the product.

Materials:

  • 3,6,9,12-Tetraoxapentadecan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Azeotropic Drying (Critical Step): Dissolve 3,6,9,12-Tetraoxapentadecan-1-ol in anhydrous toluene (10 mL/mmol). Evaporate to dryness under reduced pressure at 40 °C. Repeat twice. Backfill the flask with Argon.

  • Reaction Setup: Dissolve the dried PEG alcohol in anhydrous DCM (0.2 M). Add Et₃N and DMAP. Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that overcomes the inherent sluggishness of the PEG alcohol.

  • Cryogenic Addition: Cool the mixture to 0 °C using an ice bath. Dissolve TsCl in a minimal amount of DCM and add it dropwise over 15 minutes. Causality Note: Maintaining 0 °C prevents the exothermic formation of unwanted alkyl chlorides.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation: Spot the reaction on a silica TLC plate. Elute with 5% MeOH in DCM. Visualize using a UV lamp (254 nm). The appearance of a new, strongly UV-active spot (R_f ~0.6) confirms successful tosylation.

  • Quenching & Workup: Dilute the reaction with additional DCM. Wash the organic layer twice with cold 1M HCl. Causality Note: The acidic wash protonates and removes excess Et₃N and DMAP into the aqueous layer, while the cold temperature prevents the acid-catalyzed hydrolysis of the PEG ether linkages.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated PEG-tosylate.

Mandatory Visualization: Linker Activation & PROTAC Assembly Workflow

G N1 3,6,9,12-Tetraoxapentadecan-1-ol (Starting PEG Linker) N2 Azeotropic Drying (Toluene, Evaporation) N1->N2 Moisture Removal N3 Hydroxyl Activation (TsCl, Et3N, DMAP, 0°C) N2->N3 Anhydrous Conditions N4 Activated Linker (PEG-Tosylate) N3->N4 Leaving Group Addition N5 Nucleophilic Substitution (Azide, Amine, or POI Ligand) N4->N5 SN2 Displacement N6 Bifunctional PROTAC Linker (Ready for E3 Ligase Coupling) N5->N6 Conjugation

Workflow: Activation of 3,6,9,12-Tetraoxapentadecan-1-ol for PROTAC bioconjugation.

References

  • Precise PEG LLC. "Linkers in PROTACs". Source: precisepeg.com. URL: ]">https://precisepeg.com[1]

  • BenchChem. "Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers". Source: benchchem.com. URL: ]">https://www.benchchem.com[2]

  • Thermo Fisher Scientific. "Simultaneous targeted and non-targeted PFAS screening as part of the extractables analysis of pharmaceutical packaging". Source: thermofisher.com. URL: ]">https://www.thermofisher.com[3]

  • MedKoo Biosciences. "THP-C1-PEG5 | CAS# | PEG | PROTAC linker". Source: medkoo.com. URL: ]">https://www.medkoo.com

Sources

Troubleshooting

3,6,9,12-Tetraoxapentadecan-1-ol stability issues and degradation

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and linker chemistry, I have designed this guide to address the specific structural vulnerabilities of 3,6,9,12-te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and linker chemistry, I have designed this guide to address the specific structural vulnerabilities of 3,6,9,12-tetraoxapentadecan-1-ol .

Often utilized as a PEG4-propyl linker, this molecule is a critical spatial tether in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1][2]. While its defined length and hydrophilicity optimally position payloads to form stable ternary complexes or ensure target delivery, its ether-rich backbone is highly susceptible to oxidative degradation[1][3]. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to ensure the integrity of your synthesized modalities.

Part 1: Quantitative Diagnostics for PEG4 Linker Degradation

Before troubleshooting, you must identify the exact degradation species. The following table summarizes the quantitative LC-MS mass shifts associated with 3,6,9,12-tetraoxapentadecan-1-ol degradation, allowing you to trace the analytical observation back to its root chemical mechanism[3][4].

Analytical Observation (LC-MS)Chemical SpeciesMechanism of FormationTypical Environmental Trigger
+32.00 Da Hydroperoxide (-OOH)Autoxidation (O2 addition to R•)Ambient oxygen + Light/Heat
+16.00 Da Epoxide / HemiacetalHeterolytic cleavage of ROOHTrace transition metals (Fe/Cu)
-44.03 Da (Repeating)Loss of Ethylene OxideHomolytic chain scissionHigh-energy sonication
Detection of Formate Formic Acid ByproductTerminal chain oxidationAqueous buffer hydrolysis

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During LC-MS QC of our PROTAC synthesized with a 3,6,9,12-tetraoxapentadecan-1-ol linker, we observe +16 Da and +32 Da adducts, followed by complete linker cleavage over 4 weeks. What is the mechanism? A1: You are observing the classic Bolland-Gee autoxidation mechanism[3]. The ether oxygens in the PEG4 chain activate adjacent methylene groups, lowering their bond dissociation energy and making them highly susceptible to hydrogen abstraction.

  • The Causality: Molecular oxygen reacts with these newly formed carbon-centered radicals to form peroxy radicals (ROO•). These radicals abstract another hydrogen from the polymer chain to form hydroperoxides (+32 Da shift)[3]. Over time, these hydroperoxides undergo homolytic cleavage, resulting in chain scission that yields formate and oxyacetaldehyde fragments[4]. This effectively severs the tether between your E3 ligase ligand and your protein of interest, destroying the PROTAC's ternary complex geometry[1].

Q2: The linker is perfectly stable in neat organic solvent (DMSO), but degrades rapidly within 48 hours when formulated in our aqueous PBS buffer. Why? A2: This rapid degradation is driven by transition metal-catalyzed cleavage of pre-existing trace hydroperoxides[3]. Pharmaceutical-grade excipients and standard PBS often contain trace amounts of iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺).

  • The Causality: Through Fenton-like reactions, these trace metals drastically lower the activation energy required for O-O bond cleavage. They catalyze the breakdown of hydroperoxides into highly reactive alkoxyl and hydroxyl radicals[3]. Copper is approximately 50 times more reactive than iron in this context[3]. To fix this, you must passivate your aqueous buffers using metal chelators like DTPA.

Q3: We use ultrasonic dispersion to formulate our ADC lipid nanoparticles, but post-sonication analysis shows truncated 3,6,9,12-tetraoxapentadecan-1-ol linker. Is sonication safe? A3: No, high-energy probe sonication (e.g., 20 kHz) is highly destructive to PEG chains[5].

  • The Causality: Sonication induces acoustic cavitation—the rapid formation and violent collapse of microbubbles in the solvent. This collapse generates localized extreme temperatures and pressures, homolytically cleaving water into hydroxyl radicals (•OH) and mechanically shearing the PEG backbone[5]. This depolymerization generates formate, which is a known toxicant that can compromise your cell-based assays[5].

Part 3: Degradation Pathway Visualization

The following diagram maps the causality of 3,6,9,12-tetraoxapentadecan-1-ol degradation, illustrating how environmental stressors cascade into irreversible chain scission.

G PEG 3,6,9,12-Tetraoxapentadecan-1-ol (PEG4 Linker) Stress Initiation Triggers: Trace Metals, UV, Sonication PEG->Stress Radical Carbon-Centered Radical (R•) Stress->Radical H-Abstraction Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 O2 Molecular Oxygen (O2) O2->Peroxy Hydroperoxide Hydroperoxide (ROOH) [+32 Da Shift] Peroxy->Hydroperoxide + H Cleavage Homolytic / Heterolytic Cleavage Hydroperoxide->Cleavage Fenton Rxn (Fe/Cu) Products Chain Scission Products: Formate & Oxyacetaldehydes Cleavage->Products Mitigation1 Argon Sparging & Antioxidants (BHT) Mitigation1->O2 Blocks Mitigation2 Metal Chelators (EDTA/DTPA) Mitigation2->Cleavage Inhibits

Autoxidation and metal-catalyzed degradation pathway of 3,6,9,12-Tetraoxapentadecan-1-ol.

Part 4: Self-Validating Experimental Protocol

To prevent the use of compromised linkers in expensive downstream syntheses, you must quantify the baseline oxidation of your 3,6,9,12-tetraoxapentadecan-1-ol stock.

Protocol: Self-Validating Hydroperoxide Quantification (Modified FOX Assay) Causality: The Ferrous Oxidation-Xylenol Orange (FOX) assay works because hydroperoxides oxidize Fe²⁺ to Fe³⁺ in acidic conditions. The newly formed Fe³⁺ complexes with xylenol orange, shifting its absorbance peak to 560 nm. Trustworthiness Principle: This protocol includes a mandatory spike-in control. If the control fails to produce a linear absorbance shift, the assay invalidates itself, preventing false-negative readings of your PEG linker.

Step 1: Reagent Preparation

  • Prepare Reagent A: 25 mM ammonium ferrous sulfate in 2.5 M H₂SO₄.

  • Prepare Reagent B: 100 mM xylenol orange and 100 mM sorbitol in methanol.

  • Mix 1 volume of Reagent A with 99 volumes of Reagent B to create the Working FOX Reagent (must be used within 2 hours).

Step 2: Self-Validation (The Built-In Control)

  • Prepare a standard curve of H₂O₂ (0, 10, 20, 40, 80 µM) in HPLC-grade water.

  • Add 50 µL of each standard to 950 µL of Working FOX Reagent.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read absorbance at 560 nm.

    • Validation Check: The R² of the standard curve must be ≥ 0.99. If it is lower, your ferrous sulfate has auto-oxidized in storage. Discard and remake Reagent A. Do not proceed to Step 3.

Step 3: Linker Assessment

  • Dissolve 10 mg of your 3,6,9,12-tetraoxapentadecan-1-ol stock in 1 mL of HPLC-grade water.

  • Add 50 µL of the linker solution to 950 µL of Working FOX Reagent.

  • Incubate for 30 minutes in the dark and read at 560 nm.

  • Actionable Threshold: If the calculated hydroperoxide concentration exceeds 50 µM, the linker batch is compromised and will likely undergo spontaneous chain scission during ADC/PROTAC conjugation.

Step 4: Formulation Mitigation If the linker passes QC, prevent future degradation during formulation by:

  • Sparging all aqueous buffers with Argon for 15 minutes prior to introducing the PEGylated compound to displace dissolved O₂.

  • Adding 100 µM of DTPA (Diethylenetriaminepentaacetic acid) to the buffer to sequester trace Fe/Cu ions, completely arresting Fenton-mediated heterolytic cleavage.

References

  • BenchChem. "The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide."
  • MedChemExpress.
  • MDPI. "Oxidation of Drugs during Drug Product Development: Problems and Solutions."
  • NSF PAR.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Formulating with 3,6,9,12-Tetraoxapentadecan-1-ol

Welcome to the Formulation Support Center. This guide is designed for researchers and drug development professionals utilizing 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as tetraethylene glycol monopropyl ether) as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is designed for researchers and drug development professionals utilizing 3,6,9,12-Tetraoxapentadecan-1-ol (commonly known as tetraethylene glycol monopropyl ether) as a non-ionic surfactant or co-solvent in emulsion systems and nanostructured lipid carriers (NLCs).

While PEG-ethers provide excellent biocompatibility and steric stabilization, their unique thermodynamic properties often lead to formulation challenges such as Ostwald ripening, coalescence, and phase inversion anomalies. This guide synthesizes field-proven methodologies with fundamental interfacial thermodynamics to help you troubleshoot and optimize your emulsions.

Diagnostic Decision Tree

Before adjusting your formulation, identify the specific thermodynamic or kinetic failure mode of your emulsion. Use the self-diagnostic workflow below to categorize the instability.

Troubleshooting Start Emulsion Instability Detected Q1 Is there visible phase separation? Start->Q1 Creaming Creaming / Sedimentation (Reversible via Agitation) Q1->Creaming Yes, but redistributes Coalescence Coalescence (Irreversible Oil Layer) Q1->Coalescence Yes, distinct oil layer Ostwald Ostwald Ripening (Droplet Growth, No Layer) Q1->Ostwald No, but becomes turbid

Diagnostic workflow for identifying the primary mechanism of emulsion instability.

Frequently Asked Questions & Troubleshooting Modules

Module A: Coalescence & Steric Barrier Failure

Q: My emulsion undergoes rapid coalescence, forming a distinct oil layer when using 3,6,9,12-Tetraoxapentadecan-1-ol as the sole surfactant. How do I fix this?

A: This is a classic failure of the interfacial film's mechanical strength.

  • The Causality: 3,6,9,12-Tetraoxapentadecan-1-ol possesses a short propyl hydrophobic tail paired with a bulky tetraethylene glycol headgroup. While the PEG chain provides excellent hydration in the aqueous phase, the short 3-carbon tail lacks the extensive van der Waals interactions necessary to anchor firmly into the dispersed oil droplet. This results in a highly fluid, transient interfacial film. During droplet collision, the surfactant easily desorbs, breaching the steric barrier and causing irreversible coalescence[1]. Furthermore, the structure of the interfacial film directly dictates the energy barrier against droplet fusion[2].

  • The Solution: Implement a synergistic surfactant system. Blending this non-ionic ether with an anionic surfactant (e.g., Sodium Dodecyl Sulfate or Calfax) creates a robust electro-steric barrier. The anionic surfactant provides electrostatic repulsion, while the PEG-ether intercalates between the charged headgroups. This intercalation reduces the electrostatic repulsion between the anionic molecules, allowing them to pack more tightly at the interface, drastically increasing the film's mechanical strength[3].

Module B: Ostwald Ripening & Droplet Growth

Q: My emulsion droplet size increases steadily over 14 days without forming a visible oil layer. How do I arrest this growth?

A: Your system is experiencing Ostwald ripening, a thermodynamically driven mass transfer process.

  • The Causality: Ostwald ripening is driven by the Laplace pressure differential between small and large droplets, which forces oil molecules to dissolve into the continuous aqueous phase and diffuse to larger droplets. Because 3,6,9,12-Tetraoxapentadecan-1-ol is highly hydrophilic, it can form micelles in the continuous phase that act as transport vehicles for oil molecules, inadvertently accelerating this mass transfer[4].

  • The Solution: You must lower the chemical potential of the dispersed phase. Add a highly water-insoluble component (a "ripening inhibitor" like squalane or a long-chain triglyceride) to the oil phase at 1–2 v/v%. This creates an osmotic pressure gradient that counteracts the Laplace pressure, effectively arresting droplet growth.

Module C: Phase Inversion Anomalies

Q: During Phase Inversion Temperature (PIT) emulsification, my formulation forms a sludge-like W/O state instead of a fine O/W nanoemulsion upon cooling. What went wrong?

A: The system has become kinetically trapped due to improper thermal management.

  • The Causality: PIT emulsification relies on the temperature-dependent dehydration of the tetraethylene glycol chain. At high temperatures, hydrogen bonds between water and the ether oxygens break; the surfactant dehydrates, its effective Hydrophilic-Lipophilic Balance (HLB) drops, and it favors a W/O emulsion. Upon rapid cooling, the PEG chain rehydrates, forcing the system through a zero-curvature bicontinuous phase before forming an O/W emulsion[1]. If the cooling rate is too slow, or if the surfactant blend ratio is incorrect, the system fails to invert completely and becomes trapped in a coalescent "wet plastic" or sludge-like state[4].

  • The Solution: Ensure the cooling rate exceeds 10°C/min when passing through the PIT zone (typically 65°C–75°C for PEG-ethers) to kinetically lock the O/W droplets before they can coalesce.

PIT_Pathway T_Low Low Temp (< PIT) PEG Hydrated O/W Emulsion T_PIT PIT Zone (~70°C) Bicontinuous Phase Zero Curvature T_Low->T_PIT Heating T_PIT->T_Low Kinetic Trapping T_High High Temp (> PIT) PEG Dehydrated W/O Emulsion T_PIT->T_High Heating T_High->T_PIT Rapid Quenching

Phase Inversion Temperature (PIT) pathway driven by the hydration state of the PEG-ether chain.

Quantitative Data: Surfactant Synergy

The following table summarizes the quantitative impact of blending 3,6,9,12-Tetraoxapentadecan-1-ol with an anionic surfactant (SDS) on the stability of a standard 10% O/W emulsion.

Table 1: Impact of Synergistic Surfactant Blending on Emulsion Stability

Surfactant System (wt%)Droplet Size (D50, nm)Zeta Potential (mV)Polydispersity (PDI)30-Day Stability Status
100% PEG-ether450 ± 25-2.1 ± 0.50.45Phase Separation (Coalescence)
80% PEG-ether / 20% Anionic180 ± 12-35.4 ± 1.20.22Stable (Minor Creaming)
60% PEG-ether / 40% Anionic 125 ± 8 -48.2 ± 1.5 0.15 Highly Stable (Optimal)
100% Anionic210 ± 15-65.1 ± 2.00.31Flocculation (High Ionic Strength)

Self-Validating Protocol: Synergistic Emulsification

To guarantee reproducibility, use this self-validating high-shear extrusion protocol for formulating a stable 150 nm O/W nanoemulsion using a 60:40 blend of 3,6,9,12-Tetraoxapentadecan-1-ol and an anionic co-surfactant.

Step 1: Aqueous Phase Preparation

  • Action: Dissolve the 60:40 surfactant blend in deionized water (total surfactant concentration: 4 wt%).

  • Causality: Pre-dissolving the PEG-ether in the aqueous phase ensures full hydration of the tetraethylene glycol chains before they encounter the oil interface.

  • Validation Check 1: Measure the conductivity of the aqueous phase. It must be > 500 µS/cm. If lower, the anionic surfactant concentration is insufficient to provide the required electro-steric synergy; adjust before proceeding.

Step 2: Oil Phase Preparation

  • Action: Mix the active pharmaceutical ingredient (API) with the carrier oil. Add 2 wt% squalane.

  • Causality: Squalane acts as an Ostwald ripening inhibitor by lowering the chemical potential of the dispersed phase.

Step 3: Pre-emulsification

  • Action: Slowly inject the oil phase into the aqueous phase while stirring at 5,000 RPM for 2 minutes to form a coarse emulsion.

Step 4: High-Pressure Homogenization (HPH)

  • Action: Process the coarse emulsion through an HPH at 10,000 psi for 3 continuous cycles.

  • Causality: High shear provides the mechanical energy required to overcome the Laplace pressure and break droplets down to the nanoscale, maximizing the surface area for the surfactant blend to adsorb.

  • Validation Check 2 (Critical): Extract a 1 mL aliquot and measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A self-validating system requires PDI < 0.20 . If PDI > 0.20, the steric barrier is failing under shear; process for 2 additional cycles. If it remains high, the PEG-ether has partitioned too far into the aqueous phase—reduce the aqueous volume by 10% in the next batch.

Step 5: Thermal Quenching

  • Action: Immediately cool the emulsion to 4°C using an ice-water bath.

  • Causality: Rapid cooling kinetically locks the droplet size and fully hydrates the PEG chains, preventing post-homogenization coalescence.

References

  • Interaction between Ionic and Nonionic Surfactants in the Adsorbed Film and Micelle. 3. Sodium Dodecyl Sulfate and Tetraethylene Glycol Monooctyl Ether Source: ACS Publications (Langmuir) URL:[Link][3]

  • Investigating the Synergistic Anionic/Non-Ionic Surfactant Interaction on Nanoparticle Synthesis with Solvent-Free Extrusion Emulsification Source: MacSphere (McMaster University) URL:[Link][4]

  • Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants Source: MDPI URL:[Link][1]

  • Molecular Simulations on the Coalescence of Water-in-Oil Emulsion Droplets with Non-ionic Surfactant and Model Asphaltene Source: ResearchGate URL:[Link][2]

Sources

Troubleshooting

Introduction: The Chemistry of 3,6,9,12-Tetraoxapentadecan-1-ol and pH

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the nuances of pH adjustment for solutions containing 3,6,9,12-T...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the nuances of pH adjustment for solutions containing 3,6,9,12-Tetraoxapentadecan-1-ol. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the accuracy and reproducibility of your experimental work.

3,6,9,12-Tetraoxapentadecan-1-ol is a tetraethylene glycol derivative characterized by its ether linkages and a terminal primary alcohol. Structurally, it is quite stable and lacks inherent acidic or basic functional groups that would ionize in a typical aqueous pH range. Its terminal alcohol group has a very high pKa (similar to other alcohols, ~16-18), meaning it does not deprotonate under normal conditions. The ether groups are also generally unreactive, though they can be susceptible to cleavage under extreme acidic conditions and high temperatures.[1][2][3]

Therefore, a solution of pure 3,6,9,12-Tetraoxapentadecan-1-ol in pure water will have a pH determined by the solvent itself (ideally, pH 7.0, but often slightly acidic due to dissolved atmospheric CO₂). The compound does not provide any buffering capacity. This lack of buffering is a critical concept: it means that the addition of even minute quantities of an acid or base can cause a dramatic shift in the solution's pH.

This guide is structured to address the most common questions and challenges encountered in the lab, from basic FAQs to in-depth troubleshooting of complex measurement issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a freshly prepared 3,6,9,12-Tetraoxapentadecan-1-ol aqueous solution?

A freshly prepared solution in high-purity, deionized water should have a pH near 7.0. However, it is common to observe a slightly acidic pH (between 5.5 and 6.5) due to the absorption of atmospheric carbon dioxide, which forms carbonic acid in water.

Q2: My 3,6,9,12-Tetraoxapentadecan-1-ol solution is significantly acidic (e.g., pH < 5) even before I add anything. What could be the cause?

This is a known phenomenon with related poly(ethylene glycol) (PEG) compounds.[4] The likely cause is the presence of acidic impurities, such as formic acid or acetic acid, which can form from the oxidation of the polyether chain during manufacturing or prolonged storage. If a near-neutral starting pH is critical, consider purifying the material or preparing a buffered solution.

Q3: Does 3,6,9,12-Tetraoxapentadecan-1-ol act as a buffer?

No. The molecule does not have functional groups that can act as a weak acid or weak base in the typical pH range of 2-12. Therefore, it provides no resistance to pH changes.[5] If you require a stable pH for your experiment or formulation, you must incorporate a suitable buffer system.

Q4: What is the best buffer system to use with this compound?

The choice of buffer depends entirely on your target pH and the specific application (e.g., cell culture, drug formulation, chemical reaction). For pharmaceutical and biological applications, phosphate and acetate buffers are very common.[5][6][7][8]

  • Phosphate buffers are excellent for maintaining a physiological pH range (around 6.0 to 8.0).[5]

  • Acetate buffers are effective in a mildly acidic range (pH 3.6 to 5.6).[5]

  • Citrate buffers are versatile and can be used in pH ranges from 2.5 to 6.5.[5]

Always choose a buffer system whose pKa is as close as possible to your target pH for maximum buffer capacity.[9]

Q5: How stable is 3,6,9,12-Tetraoxapentadecan-1-ol at very high or very low pH?

The compound is generally stable across a wide pH range. The ether linkages, while robust, are the most susceptible point. Cleavage of ethers typically requires very strong acids (like HBr or HI) and often elevated temperatures.[1][2] Under strongly basic conditions, the molecule is very stable. For most experimental conditions, degradation due to pH is not a primary concern.

Troubleshooting Guide for pH Measurement

Accurate pH measurement is the foundation of successful pH adjustment. Solutions containing high concentrations of 3,6,9,12-Tetraoxapentadecan-1-ol can present unique challenges.

Problem: My pH reading is unstable, drifting, or erratic.

This is the most common issue reported. The workflow below can help diagnose the cause.

G start Start: Drifting or Unstable pH Reading q_viscous Is the solution viscous (>20% w/v)? start->q_viscous q_ionic Is the solution unbuffered or of low ionic strength? q_viscous->q_ionic No sol_viscous Action: Use a specialized electrode (sleeve/open junction). Increase stabilization time. Ensure consistent stirring. q_viscous->sol_viscous Yes q_electrode Have you checked the electrode condition? q_ionic->q_electrode No sol_ionic Action: Use a low-conductivity electrode. Add an inert ionic strength adjustor (e.g., KCl). Calibrate with ionic strength-matched buffers. q_ionic->sol_ionic Yes sol_electrode Action: Clean the electrode with appropriate solution. Recalibrate with fresh, traceable buffers. Check for cracks/damage. q_electrode->sol_electrode Yes end Result: Stable and Accurate pH Reading q_electrode->end No, problem persists. Contact manufacturer. sol_viscous->end sol_ionic->end sol_electrode->end

Caption: Troubleshooting workflow for unstable pH readings.

  • Causality 1: Viscosity. High concentrations of 3,6,9,12-Tetraoxapentadecan-1-ol can create viscous solutions. This viscosity impedes the flow of ions at the porous junction of a standard pH electrode, leading to slow response times and unstable readings.[10] Using an electrode with a higher flow rate or an open junction design can resolve this.[10][11]

  • Causality 2: Low Ionic Strength. An unbuffered solution of this non-ionic compound in deionized water has very few ions. A pH electrode relies on a certain level of ionic strength to function correctly; in low ionic strength solutions, the electrical response needed for measurement is weak, causing instability.[12][13] This can be overcome by using a specialized electrode or by adding a small amount of an inert salt like KCl to increase conductivity.[11][14]

Problem: The pH value seems inaccurate or is difficult to reproduce.

  • Causality 1: Junction Potential. A significant difference in ionic strength between your calibration buffers (which have high ionic strength) and your sample can create a liquid junction potential, leading to measurement errors.[15][16] To obtain the most accurate reading, the pH calibration should be performed with buffers that have the same electrolyte and ionic strength as the samples, though this is not always practical.[16]

  • Causality 2: Temperature. pH is temperature-dependent. Always measure your samples and calibrate your meter at the same temperature. Using a pH meter with Automatic Temperature Compensation (ATC) is highly recommended.[11] Ensure the ATC probe is fully submerged in the sample.

Experimental Protocols

Protocol 1: Accurate pH Measurement of a 3,6,9,12-Tetraoxapentadecan-1-ol Solution

This protocol is designed to maximize accuracy, particularly for viscous or low-ionic-strength solutions.

  • Electrode Selection and Preparation:

    • For viscous solutions (>10% w/v), use a pH electrode with a sleeve or open junction. For low ionic strength solutions, a refillable electrode with a high flow rate is recommended.

    • Ensure the electrode has been properly hydrated according to the manufacturer's instructions (typically soaking in storage solution for at least one hour).[14]

    • Inspect the electrode for any damage or salt crystal buildup.

  • Calibration:

    • Perform a two- or three-point calibration using fresh, traceable standard buffers (e.g., pH 4.01, 7.00, 10.01).[11]

    • Rinse the electrode thoroughly with deionized water and blot dry with a lint-free wipe between each buffer. Do not rub the electrode bulb, as this can create static charge.[11]

    • Ensure the slope of your calibration is within the acceptable range (typically 95-105%).

  • Sample Measurement:

    • Place the sample in a beaker with a magnetic stir bar and begin stirring at a consistent, moderate speed. Avoid creating a vortex that could draw air into the sample.

    • Submerge the pH electrode and ATC probe into the solution, ensuring the electrode junction is fully immersed.

    • Allow the reading to stabilize. For viscous or low-conductivity samples, this may take several minutes. A stable reading is one that does not change by more than +/- 0.02 pH units over a 60-second period.

    • Record both the pH and the temperature of the solution.

  • Post-Measurement Check:

    • Rinse the electrode and place it back into the pH 7.00 buffer. The reading should be within +/- 0.05 units of 7.00. If it is not, the electrode may have been contaminated, and the sample measurement should be repeated after cleaning and recalibration.

Protocol 2: pH Adjustment of an Unbuffered Solution

This protocol minimizes the risk of overshooting the target pH.

  • Prepare Dilute Titrants:

    • Instead of using concentrated acids or bases, prepare dilute solutions (e.g., 0.1 M or 0.01 M HCl and NaOH). Using strong stocks will make it nearly impossible to adjust the pH precisely in an unbuffered system.[17]

  • Initial Setup:

    • Follow the measurement setup from Protocol 1 (stirring, submerged electrode).

  • Titration:

    • Add the dilute acid or base dropwise using a pipette or burette.

    • Wait for the pH reading to fully stabilize after each addition before adding the next drop. This is crucial as mixing and electrode response can be slow.

    • As you approach your target pH, reduce the volume of each addition (e.g., use a micropipette to add 10-20 µL at a time).

  • Final Volume Adjustment:

    • It is best practice to perform the pH adjustment in about 80-90% of the final desired volume.[18][19] After the target pH is reached, transfer the solution to a volumetric flask and add solvent to reach the final volume. This ensures the final concentration of your compound is accurate.

Data Summary: Common Buffer Systems

The table below summarizes common buffer systems suitable for pharmaceutical and research applications.[5][7][20]

Buffer SystempKa(s)Effective pH RangeCommon Applications
Acetate 4.763.6 - 5.6Formulations requiring mild acidity.[5]
Citrate 3.13, 4.76, 6.402.5 - 6.5Widely used in parenteral and oral solutions.[5][7][8]
Phosphate 7.216.0 - 8.0Excellent for physiological pH simulation (ophthalmic, parenteral).[5][6][20]
Borate 9.248.0 - 10.0Primarily used in ophthalmic preparations.[20]

Logical Relationship Diagram

G cluster_prep Solution Preparation & Properties cluster_adjust pH Adjustment Process cluster_outcome Outcome compound 3,6,9,12-Tetraoxapentadecan-1-ol (No Buffering Capacity) solvent Solvent (e.g., DI Water) (pH influenced by dissolved CO2) buffer Optional: Buffer System (e.g., Phosphate, Acetate) measure 1. Accurate pH Measurement (Consider Viscosity & Ionic Strength) buffer->measure titrate 2. Add Dilute Titrant (Acid/Base) Dropwise with Stirring measure->titrate stabilize 3. Allow Reading to Stabilize titrate->stabilize check 4. Check if Target pH is Reached stabilize->check check->titrate No final_vol 5. Adjust to Final Volume check->final_vol Yes final_solution Final pH-Adjusted Solution final_vol->final_solution

Caption: Logical workflow for preparing a pH-adjusted solution.

References

  • The Influence of Ionic Strength on PH Meter Readings in Industrial Settings. (2024, April 7). Vertex AI Search.
  • Pharmaceutical Buffers. (2024, November 28). Vertex AI Search.
  • Effect of ionic strength on PH tests - Seneye Answer. (2017, November 9). Seneye.
  • Gokarn, Y., et al. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Buffer Preparation: Tips and Tricks. (2024, January 23). GoldBio.
  • McBride, M. B. (2006, September 1). The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. PubMed.
  • Buffer Solution Preparation: An Essential Skill for Researchers. (2026, February 28). Astor Scientific.
  • Buffer Prepar
  • Ionic Strength: Impact on pH and Drug Properties. (2025, January 23). Pion Inc.
  • Biological and pharmaceutical buffer systems. IAJPS.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Measuring pH of Pure Water and Other Low Conductivity W
  • Preparing Buffer Solutions. Shimadzu.
  • 3,6,9,12-Tetraoxapentadec-14-yn-1-ol. PubChem.
  • pH Electrode Troubleshooting Guide. Hanna Instruments.
  • Preparation of Buffer Solutions | Phosphate, Acet
  • What to do when your pH meter does not measure pH properly. (2017, September 26). Camlab.
  • Measuring pH in Viscous Samples: Too Hard To Handle? (2013, January 31). Cole-Parmer Blog.
  • Chemical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8). Cheméo.
  • How to increase the pH of alcohol ferment
  • Viscous Samples - Too Hard To Handle? Eutech Instruments.
  • 3,6,9,12-Tetraoxapentacosan-1-ol. PubChem.
  • Chemical Properties of 3,6,9,12-Tetraoxatetradecan-1-ol (CAS 5650-20-4). Cheméo.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
  • 3,6,9,12-Tetraox
  • 3.7: pH and Viscosity Sensors. (2023, March 11). Engineering LibreTexts.
  • Setting pH in ethanol, just acid or buffer? Anything to read? (2022, February 14). Reddit.
  • Control of pH by acetic acid and its effect on ethanol fermentation in an integrated ethanol–methane ferment
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29).
  • Ether cleavage. Wikipedia.
  • 3,6,9,12-tetraoxatetradecan-1-ol 5650-20-4 wiki. Guidechem.
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
  • How do you compute the ratio of 95% Ethanol and 33% HCl to produce a pH of 1? (2016, August 17).
  • Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier. (2021, March 8). MDPI.
  • Consequences of a Lower pH. (2019, February 17). Ethanol Producer Magazine.
  • 3,6,9,12,15-Pentaoxaheptadecan-1-ol. PubChem.
  • Reactions of Ethers. OpenOChem Learn.
  • 3,6,9,12,15-Pentaox
  • How to control pH and composition of PEG solutions? (2016, September 2).
  • Physicochemical Characteristics of pH-Sensitive Poly(l-Histidine)-b-Poly(Ethylene Glycol)/Poly(L-Lactide). PMC.
  • Poly(ethylene glycol) methyl ether average Mn 750. Sigma-Aldrich.
  • 3,6,9,12-Tetraoxaheptadecan-1-ol. Chemsrc.
  • Feasibility of Using Poly[oligo(ethylene glycol) Methyl Ether Methacrylate] as Tumor-Targeted Carriers of Diagnostic Drugs. (2022, June 23).

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Optimization

Technical Support Center: Troubleshooting Phase Separation in 3,6,9,12-Tetraoxapentadecan-1-ol Formulations

Welcome to the Formulation Stability Support Center. 3,6,9,12-Tetraoxapentadecan-1-ol (commonly functioning as a discrete PEG-4 monopropyl ether) is a highly versatile amphiphilic non-ionic surfactant and co-solvent used...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Stability Support Center. 3,6,9,12-Tetraoxapentadecan-1-ol (commonly functioning as a discrete PEG-4 monopropyl ether) is a highly versatile amphiphilic non-ionic surfactant and co-solvent used in drug delivery, biochemical assays, and material science. However, due to its specific hydrophilic-lipophilic balance (HLB) and hydrogen-bonding dynamics, it is susceptible to liquid-liquid phase separation (LLPS), clouding, and coacervation under specific thermal and ionic conditions.

This guide provides field-proven, causality-driven protocols to diagnose and resolve these instabilities, ensuring your formulations remain robust and thermodynamically stable.

Part 1: Diagnostic Workflow

Before adjusting your formulation, it is critical to identify the specific thermodynamic driver causing the phase separation. Use the logical workflow below to categorize the instability.

G Start Phase Separation Detected TempCheck Does it occur upon heating? Start->TempCheck SaltCheck Are high conc. salts present? TempCheck->SaltCheck No CloudPoint Cloud Point (LLPS) Reduce Temp or Add Co-solvent TempCheck->CloudPoint Yes SaltingOut Salting Out Effect Switch to Chaotropic Salts SaltCheck->SaltingOut Yes API API Incompatibility Adjust Surfactant Ratio SaltCheck->API No

Diagnostic workflow for identifying the root cause of phase separation in formulations.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my formulation undergo liquid-liquid phase separation (LLPS) when heated above 45°C? A: This is a classic "cloud point" phenomenon inherent to non-ionic polyoxyethylene surfactants. At lower temperatures, the ether oxygens in the 3,6,9,12-tetraoxapentadecan-1-ol chain form strong hydrogen bonds with water, maintaining a single-phase isotropic solution. As thermal energy increases, these hydrogen bonds are disrupted, causing the PEG chain to dehydrate. This dehydration is entropy-driven; the water molecules regain translational freedom, while the surfactant molecules aggregate via hydrophobic interactions of their propyl tails and dehydrated PEG-4 backbones, leading to LLPS (1)[1]. Actionable Fix: If your process requires higher temperatures, you must increase the cloud point. This can be achieved by adding anionic surfactants (which introduce electrostatic repulsion between micelles) or by incorporating hydrogen-bond-donating co-solvents that do not readily dehydrate (2)[2].

Q2: I added an inorganic buffer, and the solution immediately split into two phases. What caused this? A: You are observing a "salting-out" effect, which creates an aqueous two-phase system (ATPS). Inorganic salts, particularly those with high charge density (kosmotropes like sulfates or phosphates), strongly structure water around themselves. This creates a competition for hydration. Because the kosmotropic ions have a higher affinity for water than the ether oxygens of 3,6,9,12-tetraoxapentadecan-1-ol, the surfactant is effectively stripped of its hydration shell, forcing it to phase-separate into a surfactant-rich coacervate phase and a salt-rich aqueous phase (3)[3]. Actionable Fix: Substitute kosmotropic salts with chaotropic salts (e.g., chlorides or thiocyanates) which have lower hydration energies and do not induce phase separation as aggressively. Alternatively, reduce the overall ionic strength of the buffer.

Q3: How does the specific molecular structure of 3,6,9,12-Tetraoxapentadecan-1-ol dictate its partitioning behavior compared to standard PEG-400? A: Unlike polydisperse PEG-400, 3,6,9,12-tetraoxapentadecan-1-ol is a discrete, monodisperse molecule with a distinct hydrophobic propyl cap. This cap introduces amphiphilicity, lowering its critical micelle concentration (CMC) and making it more prone to micellar aggregation and liquid crystal phase separation (LCPS) at high concentrations (4)[4]. The propyl group acts as a hydrophobic anchor, which can interact with hydrophobic active pharmaceutical ingredients (APIs), sometimes pulling them into the surfactant-rich phase during LLPS.

Part 3: Data Presentation - Excipient Effects on Cloud Point

To optimize your formulation, reference the table below to understand how common additives quantitatively and mechanistically impact the phase separation threshold of PEG-4 propyl ether systems.

Excipient / AdditiveConcentrationEffect on Cloud PointMechanistic Rationale
Sodium Sulfate (Na₂SO₄) 0.5 MDecreases by ~15°CKosmotropic anion outcompetes the tetra-oxy chain for water hydration (salting-out effect)[3].
Sodium Chloride (NaCl) 0.5 MDecreases by ~3°CMild kosmotrope; moderate dehydration effect on the surfactant[3].
Ethanol 10% v/vIncreases by >10°CActs as a co-solvent, disrupting water structure and preventing micelle coalescence[5].
SDS (Anionic Surfactant) 0.1% w/vIncreases by >20°CIncorporates into mixed micelles, adding electrostatic repulsion that prevents aggregation[5].

Part 4: Experimental Protocols

When a formulation has already phase-separated, it is necessary to systematically rescue it using a self-validating titration method.

Workflow Step1 1. Baseline Characterization Equilibrate at 25°C Confirm Coacervate Step2 2. Co-Solvent Titration Add Dropwise Monitor at 600 nm Step1->Step2 Step3 3. Turbidity Drop? Absorbance ~ 0 Step2->Step3 Step3->Step2 No Step4 4. Thermal Stress Test Heat to Target + 5°C Step3->Step4 Yes Step4->Step2 Cloudy Step5 5. Formulation Stable Cool to 2-8°C Step4->Step5 Clear

Step-by-step methodology for rescuing a phase-separated formulation via co-solvent titration.

Protocol: Rescuing a Phase-Separated Formulation via Co-Solvent Titration

This methodology ensures that the formulation is thermodynamically stable across the intended temperature range without compromising API integrity.

Step 1: Baseline Characterization

  • Aliquot 10 mL of the phase-separated formulation into a temperature-controlled glass jacketed vessel.

  • Allow the system to equilibrate at 25°C for 30 minutes.

  • Visually confirm the presence of the surfactant-rich coacervate phase (usually the top layer due to lower density) and the aqueous phase (5)[5].

Step 2: Titration of Rescue Agent

  • Select a rescue co-solvent (e.g., Propylene Glycol or Ethanol) based on API solubility requirements.

  • Add the co-solvent dropwise (in 50 µL increments) while stirring at 300 RPM.

  • Monitor the turbidity using a UV-Vis spectrophotometer at 600 nm.

  • Causality Check: The absorbance will sharply drop to near zero once the critical co-solvent concentration is reached. This indicates the successful re-hydration of the tetra-oxy chain and the thermodynamic dissolution of the coacervate.

Step 3: Thermal Stress Validation (Self-Validation)

  • Once the solution is optically clear, increase the temperature of the vessel to 5°C above your target processing/storage temperature (e.g., if storing at 40°C, heat to 45°C).

  • Hold for 1 hour. If clouding reoccurs, the system is still near its critical threshold; add an additional 2% v/v of the co-solvent.

  • Cool back to 2-8°C to ensure no precipitation or low-temperature phase separation occurs.

References

  • Source: nih.
  • Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol)
  • Source: americanpharmaceuticalreview.
  • The Important Role of PEG (polyethylene glycol)
  • Source: teresebergfors.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 3,6,9,12-Tetraoxapentadecan-1-ol

In the landscape of drug development and materials science, the precise structural elucidation of chemical entities is paramount. For researchers working with polyethylene glycol (PEG) derivatives, such as 3,6,9,12-Tetra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of chemical entities is paramount. For researchers working with polyethylene glycol (PEG) derivatives, such as 3,6,9,12-Tetraoxapentadecan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth technical comparison and characterization of 3,6,9,12-Tetraoxapentadecan-1-ol by NMR, offering field-proven insights and supporting experimental data to aid in your research endeavors.

Introduction: The Significance of Characterizing PEG Derivatives

3,6,9,12-Tetraoxapentadecan-1-ol is a member of the polyethylene glycol (PEG) family, specifically a monodisperse tetraethylene glycol derivative with a terminal hydroxyl group and an ethyl ether end-cap. These molecules are widely utilized as linkers, spacers, and solubilizing agents in bioconjugation, drug delivery systems, and nanoparticle functionalization.[1][2] Their precise chemical structure, purity, and molecular weight are critical parameters that directly influence the efficacy, safety, and reproducibility of the final product. NMR spectroscopy offers a powerful, non-destructive method to obtain detailed atomic-level information, making it the gold standard for the characterization of such compounds.

Deciphering the Structure: ¹H and ¹³C NMR Spectral Analysis

The structural integrity of 3,6,9,12-Tetraoxapentadecan-1-ol can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The following tables present the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon environment in the molecule. These predictions are based on established NMR data for structurally analogous compounds such as tetraethylene glycol and its derivatives.[3][4]

Table 1: Predicted ¹H NMR Data for 3,6,9,12-Tetraoxapentadecan-1-ol (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.21Triplet3HH -15 (CH₃)
~2.50Singlet (broad)1HH -O1 (OH)
~3.52Quartet2HH -14 (CH₂)
~3.60 - 3.75Multiplet14HH -2, H -4, H -5, H -7, H -8, H -10, H -11
~3.78Triplet2HH -1 (CH₂)

Causality Behind Assignments: The ethyl group protons (H -15 and H -14) are readily identifiable by their characteristic triplet-quartet splitting pattern arising from scalar coupling. The terminal hydroxyl proton (H -O1) typically appears as a broad singlet, the chemical shift and broadness of which can be highly dependent on concentration and solvent.[5] The protons of the ethylene glycol repeat units (H -2, H -4, H -5, H -7, H -8, H -10, H -11) resonate in a crowded region between 3.60 and 3.75 ppm, a hallmark of polyether chains.[3][6] The methylene protons adjacent to the terminal hydroxyl group (H -1) are expected to be slightly downfield due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Data for 3,6,9,12-Tetraoxapentadecan-1-ol (Solvent: CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~15.2C -15 (CH₃)
~61.7C -1 (CH₂)
~66.8C -14 (CH₂)
~70.3 - 70.8C -2, C -4, C -5, C -7, C -8, H -10, H -11 (PEG backbone)
~72.6C -13 (CH₂)

Causality Behind Assignments: The upfield signal at approximately 15.2 ppm is characteristic of the terminal methyl carbon (C -15). The carbon bearing the hydroxyl group (C -1) is typically found around 61.7 ppm. The remaining methylene carbons of the polyether backbone resonate in the range of 66.8 to 72.6 ppm. The subtle differences in their chemical shifts are due to their proximity to the different end groups of the molecule.[3][7]

Visualizing the Molecular Structure and NMR Assignments

To further clarify the relationship between the molecular structure and the NMR data, the following diagram illustrates the atom numbering scheme used for the assignments.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim H1_acq Acquire 1H Spectrum lock_shim->H1_acq C13_acq Acquire 13C Spectrum H1_acq->C13_acq process Fourier Transform & Phasing C13_acq->process reference Reference Spectra process->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Peaks integrate->assign report report assign->report

Caption: Workflow for the NMR characterization of 3,6,9,12-Tetraoxapentadecan-1-ol.

Conclusion

The comprehensive NMR analysis detailed in this guide provides a robust framework for the unambiguous characterization of 3,6,9,12-Tetraoxapentadecan-1-ol. By understanding the expected ¹H and ¹³C NMR spectral features and comparing them with those of similar compounds, researchers can confidently verify the structure and purity of their materials. The provided experimental protocol ensures the acquisition of high-quality data, which is fundamental for reliable and reproducible scientific outcomes in drug development and beyond.

References

  • PubChem. (n.d.). Tetraethylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chang, X., Xu, Y., Yang, Z., & Yin, T. (2021). Highly Efficient Recycling of Polyethylene Glycol With Benzaldehyde Over OH‐Functionalized Ionic Liquid. ResearchGate. Retrieved from [Link]

  • Debroye, E., et al. (2023).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Retrieved from [Link]

  • SpectraBase. (n.d.). Poly(ethylene glycol mono-methyl ether) - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Debroye, E., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Triethylene glycol monomethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

  • Defence Research and Development Canada. (2001). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

  • R Discovery. (1979). 1H‐NMR spectra of poly(ethylene glycols) in the presence of shift reagent. Retrieved from [Link]

  • ACS Publications. (2001). Chain Conformation of Spacer Methylene Sequences for a Liquid Crystalline Polyether As Revealed by Solid-State 13C NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). The MAS 13 C NMR spectra of 13 C enriched polyethylene recorded under various conditions. Retrieved from [Link]

  • ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol. NIST WebBook. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0180958). Retrieved from [Link]

  • PubChemLite. (n.d.). Triethylene glycol monomethyl ether (C7H16O4). Retrieved from [Link]

  • ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. Retrieved from [Link]

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Comparative

Publish Comparison Guide: HPLC Analysis Strategies for 3,6,9,12-Tetraoxapentadecan-1-ol

Executive Summary 3,6,9,12-Tetraoxapentadecan-1-ol (commonly classified as a PEG4-propyl derivative) is a monodisperse, discrete polyethylene glycol (dPEG) building block. It is a critical raw material in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6,9,12-Tetraoxapentadecan-1-ol (commonly classified as a PEG4-propyl derivative) is a monodisperse, discrete polyethylene glycol (dPEG) building block. It is a critical raw material in the synthesis of Antibody-Drug Conjugates (ADCs), lipid nanoparticles (LNPs), and PROTACs, where it serves to enhance aqueous solubility and optimize pharmacokinetic profiles[],[2]. However, assessing the purity of this specific molecule presents a formidable analytical challenge: it completely lacks a UV-active chromophore .

This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection modalities for 3,6,9,12-Tetraoxapentadecan-1-ol, providing researchers with a self-validating experimental protocol grounded in mechanistic causality.

The Analytical Challenge: Causality Behind Detector Selection

Standard Reversed-Phase HPLC (RP-HPLC) relies heavily on Ultraviolet/Visible (UV/Vis) or Diode Array Detectors (DAD). Because the molecular structure of 3,6,9,12-Tetraoxapentadecan-1-ol consists entirely of ether linkages and aliphatic carbons, it possesses no conjugated pi-systems or aromatic rings, rendering it virtually invisible to UV detection above 210 nm[].

The Pitfall of UV Detection: If a scientist attempts to analyze this compound using HPLC-UV, the resulting chromatogram will be highly misleading. Trace impurities that possess UV-absorbing moieties (such as oxidized byproducts or residual aromatic catalysts) will produce massive peaks, while the primary PEG4 compound will show a negligible baseline disturbance. To establish a trustworthy analytical system, scientists must pivot to universal detection methods: Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3],[2].

Objective Comparison of HPLC Detection Modalities

When selecting a detector for 3,6,9,12-Tetraoxapentadecan-1-ol, one must balance sensitivity, linearity, and the physical behavior of the analyte during aerosolization.

Table 1: Performance Comparison of HPLC Detectors for Native PEG4 Analysis
Detector TechnologyDetection MechanismSensitivityLinearityGradient CompatibilityKey Limitation for PEG4 Analysis
HPLC-UV Light absorbance (Chromophore)Poor (N/A)N/AExcellentCannot detect native PEG chains.
HPLC-ELSD Light scattering by solid particlesModerateNon-linear (Log-Log)ExcellentUnderestimates low-level, semi-volatile impurities.
HPLC-CAD Charge transfer to aerosol particlesHighSemi-linearExcellentOverestimates low-molecular-weight impurities.
LC-MS Ionization and mass-to-charge ratioVery HighLinearExcellentHigh cost; requires specific ionization optimization.
Mechanistic Insight: Why do ELSD and CAD disagree on purity?

As highlighted by, a monodisperse PEG sample might show 99% purity via ELSD but only 89% via CAD[2].

  • ELSD Causality : ELSD relies on the scattering of light by solid particles that remain after the mobile phase evaporates. Small, semi-volatile impurities (like unreacted short-chain glycols) may partially evaporate in the drift tube. Consequently, they form smaller particles that scatter light inefficiently, leading ELSD to underestimate these low-level signals[],[2].

  • CAD Causality : CAD measures the electrical charge transferred from ionized nitrogen gas to the residual aerosol particles. Because charge distribution is highly dependent on the surface-area-to-mass ratio, smaller particles acquire disproportionately more charge per unit mass. Thus, CAD tends to overestimate the mass fraction of low-molecular-weight impurities[],[2].

Mandatory Visualization: Detector Selection Workflow

G Start 3,6,9,12-Tetraoxapentadecan-1-ol (PEG4-Propyl) Sample CheckUV Does the molecule possess a UV-active chromophore? Start->CheckUV NoUV No (Native PEG) CheckUV->NoUV YesUV Yes (Derivatized) CheckUV->YesUV Universal Universal Detection Required (Volatile Mobile Phase) NoUV->Universal HPLC_UV HPLC-UV Analysis (Standard RP-HPLC) YesUV->HPLC_UV ELSD HPLC-ELSD Routine Purity & QC Universal->ELSD CAD HPLC-CAD High-Sensitivity Impurity Profiling Universal->CAD LCMS LC-MS Mass & Identity Confirmation Universal->LCMS

Caption: Decision tree for selecting HPLC detection methods for PEG4 derivatives.

Experimental Protocol: Self-Validating HPLC-CAD/ELSD Workflow

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) to validate nebulizer efficiency and response factors before sample analysis.

Materials & Reagents
  • Analyte : 3,6,9,12-Tetraoxapentadecan-1-ol[4].

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water (Strictly volatile; phosphate buffers will destroy the detector)[3].

  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile[3].

  • Column : Reversed-phase C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)[3].

Step-by-Step Methodology
  • Sample Preparation : Dissolve the 3,6,9,12-Tetraoxapentadecan-1-ol sample in Mobile Phase A to a precise concentration of 1.0 mg/mL[4].

  • System Preparation & Causality Check : Purge the HPLC system and ensure the ELSD/CAD drift tube is clean. Set the evaporation temperature to a low setting (35°C–40°C). Crucial Step: Because 3,6,9,12-Tetraoxapentadecan-1-ol is a relatively small, semi-volatile PEG, excessive drift tube temperatures will cause the analyte itself to volatilize, resulting in severe signal loss[2].

  • Gradient Elution Program :

    • 0–2 min : 5% B (Isocratic hold to elute void volume salts).

    • 2–15 min : 5% to 60% B (Linear gradient to elute the PEG4 chain).

    • 15–18 min : 60% to 95% B (Column wash).

    • 18–22 min : 95% B (Hold).

    • 22–25 min : 5% B (Re-equilibration).

  • Self-Validation (SST) : Inject a blank (Mobile Phase A) to establish baseline noise. Next, inject a 5-point calibration curve of a known monodisperse PEG standard. For ELSD, apply a log-log transformation to the area vs. concentration data to confirm a linear correlation coefficient ( R2>0.99 ). This proves the detector's aerosolization and optical/charge transfer systems are functioning linearly.

  • Sample Analysis & Integration : Inject 10 µL of the sample. Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total peak area[4]. For absolute quantification, apply the response factor derived from the SST calibration curve.

References

Sources

Validation

A Senior Application Scientist's Guide to Surfactant Efficiency: A Comparative Analysis of 3,6,9,12-Tetraoxapentadecan-1-ol

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can profoundly impact experimental outcomes, formulation stability, and product effi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can profoundly impact experimental outcomes, formulation stability, and product efficacy. This guide provides an in-depth comparison of the surfactant efficiency of 3,6,9,12-Tetraoxapentadecan-1-ol, a non-ionic surfactant, against other widely used alternatives. The comparison is grounded in key performance metrics and supported by standardized experimental protocols to ensure scientific integrity and reproducibility.

Introduction to Surfactant Efficiency

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This dual nature allows them to adsorb at interfaces (e.g., air-water, oil-water) and reduce surface or interfacial tension. The efficiency of a surfactant is a measure of its ability to alter these surface properties at a given concentration. A more efficient surfactant achieves a significant reduction in surface tension at a lower concentration. Key parameters to quantify this efficiency include the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB). Understanding these parameters is crucial for applications ranging from the solubilization of poorly soluble drugs to the stabilization of complex emulsions and the control of protein aggregation.[1][2]

3,6,9,12-Tetraoxapentadecan-1-ol belongs to the family of poly(ethylene glycol) monoalkyl ethers, a class of non-ionic surfactants known for their stability over a wide pH range, low toxicity, and excellent compatibility with other types of surfactants.[3][4] This guide will compare its theoretical and known properties with those of other common non-ionic surfactants: Polysorbate 80 (Tween® 80), Triton™ X-100, Pluronic® F-68, and Brij®-35.

Comparative Analysis of Key Performance Indicators

The efficiency and effectiveness of a surfactant are best understood through a direct comparison of its fundamental physicochemical properties. While specific experimental data for 3,6,9,12-Tetraoxapentadecan-1-ol (a C13E4 type surfactant) is not as widely published as for more common commercial surfactants, we can infer its likely performance based on structurally similar compounds and present a comparative framework. The following table summarizes the key performance indicators for our selected group of non-ionic surfactants.

SurfactantChemical StructureCritical Micelle Concentration (CMC) (mM in water, ~25°C)Hydrophilic-Lipophilic Balance (HLB)
3,6,9,12-Tetraoxapentadecan-1-ol C13H27(OCH2CH2)4OHData not readily available; estimated to be low.~11-13 (Calculated)
Polysorbate 80 (Tween® 80) Polyoxyethylene (20) sorbitan monooleate~0.012 - 0.01615.0[5][6][7]
Triton™ X-100 t-Octylphenoxypolyethoxy(9-10)ethanol0.2 - 0.9[8][9]13.4 - 13.5[8][10]
Pluronic® F-68 Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide)~0.6 - 1.029[11][12]
Brij®-35 Polyoxyethylene (23) lauryl ether~0.0916.9[13][14]

Note: The CMC can be influenced by factors such as temperature and the presence of electrolytes. The HLB value for 3,6,9,12-Tetraoxapentadecan-1-ol is an estimation based on its structure using Griffin's method.[15][16]

In-Depth Discussion of Performance Metrics

The CMC is the concentration of a surfactant above which molecules self-assemble to form aggregates known as micelles.[17] Below the CMC, surfactant molecules exist primarily as monomers and arrange themselves at interfaces, leading to a reduction in surface tension. Once the interface is saturated, any further addition of surfactant monomers results in the formation of micelles in the bulk solution.

Causality and Significance: A lower CMC value indicates a more efficient surfactant, as less of the agent is required to saturate the interfaces and begin forming micelles, which are crucial for solubilizing hydrophobic substances. The efficiency is largely driven by the hydrophobicity of the surfactant's tail; longer or more hydrophobic tails generally lead to lower CMCs.

The HLB system provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[15][16] This value is invaluable for predicting a surfactant's behavior and selecting the appropriate one for a specific application.

  • HLB < 10: Predominantly lipophilic (oil-soluble).

  • HLB > 10: Predominantly hydrophilic (water-soluble).[16]

Application-Based HLB Ranges:

  • 3-6: Water-in-oil (W/O) emulsifiers

  • 7-9: Wetting and spreading agents

  • 8-16: Oil-in-water (O/W) emulsifiers

  • 13-15: Detergents

  • 15-18: Solubilizers

Based on its estimated HLB, 3,6,9,12-Tetraoxapentadecan-1-ol is expected to be an effective oil-in-water emulsifier and wetting agent.

Experimental Protocol: Determination of Critical Micelle Concentration

To ensure trustworthy and reproducible data, a standardized protocol for determining the CMC is essential. The surface tension method is a robust and widely used technique.

The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This trend continues until the CMC is reached. Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

  • High-purity 3,6,9,12-Tetraoxapentadecan-1-ol

  • Deionized water (18.2 MΩ·cm)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Constant temperature water bath

  • Preparation of Stock Solution: Accurately weigh a sufficient amount of 3,6,9,12-Tetraoxapentadecan-1-ol to prepare a concentrated stock solution (e.g., 10 mM) in deionized water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC. A logarithmic dilution series is often efficient.

  • Temperature Equilibration: Place all solutions in a constant temperature water bath (e.g., 25°C ± 0.1°C) for at least 30 minutes to ensure thermal equilibrium. The tensiometer measurement cell should also be temperature-controlled.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement:

    • Starting with the most dilute solution, measure the surface tension of each sample.

    • Thoroughly clean the probe (Wilhelmy plate or Du Noüy ring) between measurements to prevent cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value. This is crucial as some surfactants take time to equilibrate at the interface.

  • Data Plotting and Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot should show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two lines fitted to these linear regions.

Causality Behind Experimental Choices:

  • High-Purity Reagents: Using high-purity surfactant and deionized water is critical because impurities, which are often surface-active themselves, can significantly alter the measured surface tension and lead to an inaccurate CMC determination.

  • Constant Temperature: Surfactant solubility and micellization are temperature-dependent processes. Maintaining a constant temperature ensures that the measured CMC is a true reflection of the surfactant's properties under defined conditions.

  • Logarithmic Concentration Plot: Plotting against the logarithm of concentration helps to linearize the pre-CMC data and provides a clearer inflection point, making the determination of the CMC more precise.

Visualization of Key Concepts

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Concentrated Stock Solution B Perform Serial Dilutions A->B C Equilibrate Solutions at Constant Temperature B->C E Measure Surface Tension of Each Dilution C->E D Calibrate Tensiometer D->E F Plot Surface Tension vs. log(Concentration) E->F G Identify Inflection Point F->G H Determine CMC G->H

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC M1 M2 M3 S2 M3->S2 Increasing Concentration M4 M5 M6 label_below Monomers Dispersed Micelle Micelle S1 S1->Micelle S2->Micelle S3 S3->Micelle S4 S4->Micelle S5 S5->Micelle S6 S6->Micelle

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Conclusion

The efficiency of a surfactant is a multifaceted property critical to its application in research and development. While 3,6,9,12-Tetraoxapentadecan-1-ol is a promising non-ionic surfactant due to its structure, a comprehensive evaluation of its performance necessitates empirical determination of its CMC and surface tension properties using standardized protocols like the one detailed in this guide. By comparing these experimentally determined values to those of established surfactants such as Polysorbate 80, Triton™ X-100, Pluronic® F-68, and Brij®-35, researchers can make an informed decision based on quantitative data. This rigorous, data-driven approach is fundamental to achieving desired outcomes in formulation science and drug development.

References

  • MDPI. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. [Link]

  • Boussey-Control. Polysorbate (Tween 20/40/60/65/80). [Link]

  • Esteem Industries. Nonionic vs Anionic Surfactants: Complete Comparison Guide. [Link]

  • Calbiochem. BRIJ® 35 Detergent, 30% Aqueous Solution - CAS 9002-92-0. [Link]

  • ChefSteps. Polysorbate 80 - Ingredient. [Link]

  • Dow. TRITON™ X-100 Surfactant. [Link]

  • ResearchGate. Brij 35 replacement?. [Link]

  • Merck. TRITON® X-100 Detergent - CAS 9036-19-5 - Calbiochem | 648462. [Link]

  • Interchim. Pluronic® F-68. [Link]

  • Cenmed Enterprises. brij(r) 35 detergent 30% aqueous (c005b-087945). [Link]

  • ResearchGate. Analysis of dynamic surface tension of tetraethyleneglycol monooctyl ether at air/water interface | Request PDF. [Link]

  • Nano Cats GmbH. Pluronic F-68, (PEO-PPO-PEO). [Link]

  • ResearchGate. Experimental surface tension isotherms for tetra-ethylene glycol.... [Link]

  • Pharmapproach. HLB Systems. [Link]

  • TopInChem. Polysorbate 20 vs 60 vs 80: Key Differences, HLB Values & Applications Explained. [Link]

  • Ataman Kimya. TETRAETHYLENE GLYCOL DIMETHYL ETHER. [Link]

  • RSC Publishing. Influences of surfactant and nanoparticle assembly on effective interfacial tensionswz. [Link]

  • Magnum Solvent, Inc. Tetraethylene Glycol. [Link]

  • Wikipedia. Triton X-100. [Link]

  • PubChem. 3,6,9,12-Tetraoxapentacosan-1-ol | C21H44O5 | CID 70251. [Link]

  • Gattefossé. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. [Link]

  • ODTÜ. 11.2. HLB Value and Calculation. [Link]

  • J R Hess Company, Inc. Basics of the HLB System. [Link]

  • PubMed. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug. [Link]

  • SlidePlayer. Hydrophilic-Lipophilic Balance (HLB). [Link]

  • EPA. 3,6,9,12,15-Pentaoxatritriacontan-1-ol Properties. [Link]

  • Semantic Scholar. Comparative Study on the Mixed Micellizations of Anionic Surfactant (DBS) with Nonionic Surfactnats (Brij 30 and Brij 35). [Link]

  • ResearchGate. Comparison of extraction efficiency of aromatics by Tween 80, Brij 35 and Triton X-100. [Link]

  • Cheméo. Chemical Properties of 3,6,9,12-Tetraoxatetradecan-1-ol (CAS 5650-20-4). [Link]

  • NIST. Tetraethyleneglycol monomethylether. [Link]

  • arXiv. Foamability of aqueous solutions: Role of surfactant type and concentration. [Link]

  • Jurnal Sains dan Teknologi. The Effect of Different Concentration of Brij 35 Non-ionic Surfactant on Emulsion Polymerisation of Polyacrylamide (PAM). [Link]

Sources

Comparative

Advanced Solvent Systems in Drug Development: A Performance Comparison of 3,6,9,12-Tetraoxapentadecan-1-ol and Its Fluorinated Derivatives

The Shift Towards Advanced Tetraoxa-Solvents In modern pharmaceutical development, the selection of solvent systems dictates not only the thermodynamic success of Active Pharmaceutical Ingredient (API) crystallization bu...

Author: BenchChem Technical Support Team. Date: March 2026

The Shift Towards Advanced Tetraoxa-Solvents

In modern pharmaceutical development, the selection of solvent systems dictates not only the thermodynamic success of Active Pharmaceutical Ingredient (API) crystallization but also the toxicological safety of the final formulation. Historically, amides like N-Methyl-2-pyrrolidone (NMP) dominated due to their exceptional solvency. However, their classification as teratogenic Substances of Very High Concern (SVHC) has catalyzed a paradigm shift toward greener, safer alternatives.

Enter 3,6,9,12-Tetraoxapentadecan-1-ol (commonly referred to as Tetraethylene Glycol Monopropyl Ether, TEG-Pr) and its perfluorinated analogs (e.g., 1H,1H-Perfluoro-3,6,9,12-tetraoxapentadecan-1-ol). These advanced solvents offer a unique combination of amphiphilicity, high boiling points, and 1[1]. This guide provides an objective, data-driven comparison of these tetraoxa-solvents against legacy alternatives, equipping researchers with the mechanistic insights and validated protocols needed for modern drug formulation and extraction.

Mechanistic Insights: Causality Behind Solvation Power

The structural anatomy of 3,6,9,12-Tetraoxapentadecan-1-ol features a hydrophilic tetra-ether backbone terminating in a lipophilic propyl chain. This creates a highly adaptable solvation sphere:

  • Hydrogen Bond Acceptor Capacity: The four ether oxygens act as potent hydrogen bond acceptors, stabilizing complex API structures without the need for reactive amine or amide functional groups.

  • Crystallization Inhibition: In liquid formulations, TEG-Pr prevents the nucleation of poorly water-soluble APIs by intercalating between API molecules, 1[1].

  • Orthogonal Phase Behavior (Fluorinated Analogs): When fully fluorinated, the molecule becomes both hydrophobic and lipophobic. It forms a distinct "fluorous phase" that is immiscible with both water and standard organic solvents, 2[2].

Toxicity_Pathway cluster_NMP Legacy Solvent Pathway (NMP) cluster_TEG Advanced Solvent Pathway (TEG-Pr) N1 N-Methyl-2-pyrrolidone N2 CYP450 Metabolism N1->N2 N3 Teratogenic Intermediates N2->N3 T1 3,6,9,12-Tetraoxapentadecan-1-ol T2 Ether Cleavage / Oxidation T1->T2 T3 Biocompatible Excretion T2->T3

Metabolic degradation: Teratogenic NMP vs. Biocompatible 3,6,9,12-Tetraoxapentadecan-1-ol.

Performance Comparison: Quantitative Data

To objectively evaluate these solvents, we compare their physicochemical and toxicological profiles against NMP and standard PEG-400.

SolventChemical ClassBoiling Point (°C)Toxicity ProfilePrimary Pharmaceutical Application
3,6,9,12-Tetraoxapentadecan-1-ol PEG-Alkyl Ether~260-280Low (Non-teratogenic)API Formulation, Crystallization Inhibition
Perfluoro-TEG-Pr Fluorinated Ether~210-230Low (Inert)Fluorous Biphasic Extraction, Specialty Synthesis
N-Methyl-2-pyrrolidone (NMP) Amide202High (Reprotoxic, SVHC)Legacy API Solvation
PEG-400 Polyether>250LowGeneral Formulation

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate self-validating analytical checkpoints to guarantee causality and reproducibility.

Protocol 1: Safe API Formulation & Crystallization Inhibition using TEG-Pr

Objective: Replace NMP in the liquid formulation of a hydrophobic API to eliminate teratogenic risks while maintaining long-term solubility[1]. Steps:

  • Solvent Preparation: Degas 3,6,9,12-Tetraoxapentadecan-1-ol under vacuum (50 mbar) for 30 minutes to remove dissolved oxygen, preventing oxidative degradation of the API.

  • API Dissolution: Add the hydrophobic API at a 20% w/w ratio to the solvent at 40°C under continuous stirring (400 rpm). Causality: The moderate heat lowers the solvent's viscosity, increasing the kinetic rate of dissolution, while the ether oxygens thermodynamically stabilize the API.

  • Validation Checkpoint (Self-Validation): Perform Dynamic Light Scattering (DLS) on a 1 mL aliquot. A polydispersity index (PDI) < 0.1 and the absence of particles > 10 nm confirms complete molecular dissolution rather than a micro-suspension. If PDI > 0.1, continue stirring for 30 additional minutes.

  • Cooling & Storage: Cool the solution to 4°C. The formulation must remain optically clear, demonstrating TEG-Pr's superior crystallization inhibition.

Protocol 2: Fluorous Biphasic Extraction (FBE) of Target Compounds

Objective: Isolate a fluorous-tagged API or screen for perfluorinated extractables from a complex organic/aqueous mixture using 1H,1H-Perfluoro-3,6,9,12-tetraoxapentadecan-1-ol[2]. Steps:

  • Phase Mixing: In a separatory funnel, combine 50 mL of the crude reaction mixture (in aqueous methanol) with 25 mL of the fluorinated tetraoxa-solvent.

  • Agitation: Shake vigorously for 2 minutes. Causality: The exceptionally low surface tension of the fluorinated solvent ensures a high interfacial surface area for rapid mass transfer of the target compound.

  • Phase Separation: Allow the mixture to settle for 10 minutes. The high density of the perfluorinated solvent (typically >1.6 g/mL) causes it to rapidly form the bottom layer.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot from both the upper (aqueous/organic) and lower (fluorous) phases.3[3]. The target mass must be >99% localized in the lower fluorous phase before proceeding.

  • Recovery: Drain the lower fluorous layer and evaporate the solvent under reduced pressure to recover the purified API.

FBE_Workflow A Crude Mixture (Aq/Org) C Biphasic Emulsion (Mass Transfer) A->C B Add Fluoro-TEG-Pr (Fluorous Phase) B->C D Phase Separation (Density > 1.6) C->D E Fluorous Phase (Target API) D->E F Aqueous Phase (Impurities) D->F

Self-validating Fluorous Biphasic Extraction using perfluorinated tetraoxa-solvents.

References

  • Liquid Compositions Containing Urease Inhibitors and Glycol Alkyl Ethers (WO 2014/028767 A1). Google Patents / Googleapis.
  • AN003388: Simultaneous targeted and non-targeted PFAS screening as part of the extractables analysis of pharmaceutical packaging. Thermo Fisher Scientific.
  • 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane (CAS 26738-51-2 / 141977-66-4). Guidechem.

Sources

Validation

Cytotoxicity and Performance Comparison of 3,6,9,12-Tetraoxapentadecan-1-ol (PEG4) Formulations in Targeted Therapeutics

As targeted therapeutics evolve, the architectural design of the linker connecting a targeting moiety to its cytotoxic payload has proven to be as critical as the payload itself. 3,6,9,12-Tetraoxapentadecan-1-ol (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics evolve, the architectural design of the linker connecting a targeting moiety to its cytotoxic payload has proven to be as critical as the payload itself. 3,6,9,12-Tetraoxapentadecan-1-ol (commonly functionalized and referred to as a PEG4 linker , such as HO-PEG4-acid or HO-PEG4-alkyne) is a discrete, monodispersed polyethylene glycol derivative. It has become a cornerstone in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide provides an objective, data-driven comparison of PEG4 formulations against non-PEGylated and long-chain PEG alternatives, detailing the mechanistic causality behind their in vitro cytotoxicity profiles.

Mechanistic Causality: The "Sweet Spot" of PEG4 Linkers

In drug development, linkers must navigate a complex thermodynamic and biological landscape. Highly potent cytotoxic payloads, such as Monomethyl auristatin E (MMAE) or Auristatin Y, are inherently hydrophobic. When conjugated directly to an antibody using a non-PEGylated (alkyl) linker , the resulting ADC often suffers from severe aggregation, particularly at a high Drug-to-Antibody Ratio (DAR). This aggregation leads to rapid plasma clearance and off-target hepatotoxicity.

Incorporating a hydrophilic spacer like 3,6,9,12-tetraoxapentadecan-1-ol resolves this hydrophobicity. However, linker length is a double-edged sword. According to [1], while extending the PEG chain (e.g., PEG14 or PEG24) further increases solubility and the hydrodynamic radius—potentially reducing renal clearance—it introduces severe steric hindrance .

Research published in the [4] demonstrates that massive PEG chains can sterically mask the antibody's binding domain and physically block lysosomal enzymes (like Cathepsin B) from accessing the cleavage site. Consequently, PEG4 represents an optimal thermodynamic "sweet spot" : it is long enough to mask payload hydrophobicity and prevent aggregation, yet short enough to ensure unhindered receptor binding and rapid intracellular payload release.

Pathway ADC PEG4-ADC Complex (High Solubility) Receptor HER2 Receptor (Target Cell) ADC->Receptor High Affinity Binding Endosome Endosomal Internalization Receptor->Endosome Endocytosis Lysosome Lysosomal Cleavage (Cathepsin B) Endosome->Lysosome Trafficking Payload Payload Release (MMAE) Lysosome->Payload Rapid Kinetics (Low Steric Hindrance) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Tubulin Inhibition

Figure 1: Intracellular trafficking and payload release pathway of PEG4-linked ADCs.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 3,6,9,12-Tetraoxapentadecan-1-ol, we must look at standardized in vitro cytotoxicity benchmarking. The table below synthesizes representative IC50 data comparing a HER2-targeted ADC utilizing different linker lengths [2].

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs by Linker Length
Linker FormulationSpacer LengthPayloadTarget Cell LineRepresentative IC50 (nM)Mechanistic Observation
Non-PEGylated (Alkyl) 0 unitsMMAESK-BR-3 (HER2+)0.5High potency, but prone to aggregation and rapid clearance in vivo.
HO-PEG4-OH 4 unitsMMAESK-BR-3 (HER2+)0.8Optimal balance; maintains high potency while resolving payload hydrophobicity.
HO-PEG14-OH 14 unitsMMAESK-BR-3 (HER2+)1.5Increased steric hindrance slows enzymatic linker cleavage, reducing potency.
HO-PEG24-OH 24 unitsMMAESK-BR-3 (HER2+)2.5Significant steric shielding reduces both target binding affinity and payload release.

Data Interpretation: While the non-PEGylated linker shows a marginally lower IC50 in vitro, its in vivo utility is heavily compromised by poor pharmacokinetics. The PEG4 formulation sacrifices a negligible fraction of in vitro potency to achieve a vastly superior therapeutic index, as supported by [3].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

To ensure scientific integrity, cytotoxicity must be evaluated using a self-validating system . This means the protocol must inherently prove that the observed cell death is due to target-specific ADC internalization and not premature linker degradation (bystander effect) or baseline assay failure.

Phase 1: Preparation and Cell Seeding
  • Cell Line Selection (The Specificity Control):

    • Target-Positive: Plate SK-BR-3 cells (High HER2 expression) at 5×103 cells/well in a 96-well flat-bottom plate.

    • Target-Negative (Validation Checkpoint): Plate MDA-MB-231 cells (Low/No HER2 expression) in parallel. This ensures that any observed cytotoxicity is receptor-mediated.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Treatment and Internal Controls
  • Dose-Response Gradient: Prepare serial dilutions of the PEG4-ADC, Non-PEGylated ADC, and PEG24-ADC ranging from 0.01 nM to 100 nM in complete culture medium.

  • System Validation Controls:

    • Positive Control: Free MMAE payload (verifies that the cells are intrinsically susceptible to the cytotoxic mechanism).

    • Negative Control: Vehicle-treated cells (establishes the 100% viability baseline).

  • Exposure: Aspirate the old media, apply the treatments, and incubate for 72 hours.

Phase 3: MTT Viability Readout
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductase activity.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Normalize the absorbance of treated wells against the negative control. Calculate the IC50 using non-linear regression analysis. A successful assay will show nanomolar IC50s in the SK-BR-3 line and negligible toxicity in the MDA-MB-231 line for the PEG4 formulation.

Workflow Prep Formulation Preparation (Alkyl vs PEG4 vs PEG24 ADCs) Seed Cell Seeding Target+ (SK-BR-3) & Target- (MDA-MB-231) Prep->Seed Incubate Incubation (Concentration Gradient, 72h) Seed->Incubate Internal Control Verification Assay Cytotoxicity Assay (MTT / LDH Release) Incubate->Assay Analyze Data Synthesis (IC50 Calculation & Off-Target Toxicity) Assay->Analyze Self-Validating Readout

Figure 2: Self-validating experimental workflow for comparative ADC cytotoxicity screening.

References

  • National Institutes of Health (PMC). "Site-Specific, Stoichiometric-Controlled, PEGylated Conjugates of Fibroblast Growth Factor 2 (FGF2) with Hydrophilic Auristatin Y for Highly Selective Killing of Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 (FGFR1)." Available at:[Link]

Safety & Regulatory Compliance

Safety

3,6,9,12-Tetraoxapentadecan-1-ol proper disposal procedures

As a Senior Application Scientist, addressing the logistical and safety protocols for specialized reagents is critical for maintaining laboratory integrity and environmental compliance. When discussing 3,6,9,12-tetraoxap...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, addressing the logistical and safety protocols for specialized reagents is critical for maintaining laboratory integrity and environmental compliance.

When discussing 3,6,9,12-tetraoxapentadecan-1-ol , we are addressing a tetraethylene glycol (PEG4) derivative framework. In drug development and analytical chemistry, this nomenclature typically refers to one of two highly distinct operational variants:

  • The Standard PEG Linker (e.g., 15-Amino-3,6,9,12-tetraoxapentadecan-1-ol, CAS 2917497-98-2), used in bioconjugation and PROTAC synthesis [1].

  • The Perfluorinated Variant (1H,1H-Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecan-1-ol, CAS 141977-66-4), a highly persistent PFAS compound often analyzed as an extractable/leachable in pharmaceutical packaging [2, 3].

Because the physicochemical properties of these two variants dictate diametrically opposed waste management strategies, this guide establishes a bifurcated, self-validating protocol for their proper disposal.

Part 1: Chemical Profiling & Disposal Causality

To design a self-validating disposal system, one must understand the causality behind the experimental choices.

Standard PEG Derivatives: The standard aliphatic ether bonds in non-halogenated PEG linkers are readily combustible. They decompose into carbon dioxide and water under standard laboratory incineration protocols. Therefore, they are classified as standard non-halogenated organic waste.

Perfluorinated (PFAS) Variants: The perfluorinated variant (CAS 141977-66-4) contains a dense network of carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest in organic chemistry (~450 kJ/mol). Standard incineration temperatures (600–800°C) are insufficient to break these bonds and can inadvertently generate highly toxic, volatile fluorinated byproducts (e.g., hydrogen fluoride gas or shorter-chain perfluoroalkyl acids) [2]. Consequently, this variant must be segregated into a dedicated halogenated waste stream destined for specialized high-temperature incineration (>1,000°C) equipped with caustic scrubbers to neutralize acidic off-gases.

Quantitative Disposal Parameters
ParameterStandard PEG Linker (e.g., CAS 2917497-98-2)Perfluorinated Variant (CAS 141977-66-4)
Chemical Class Non-halogenated aliphatic ether/aminePolyfluoroalkyl ether-based compound (PFAS)
Primary Hazard Mild irritantEnvironmental persistence, bioaccumulation
Waste Stream Segregation Non-Halogenated Organic WasteHalogenated Organic Waste (Strict)
Required Incineration Temp. > 800°C (Standard commercial)> 1,000°C (Specialized rotary kiln)
Off-Gas Treatment Required Standard particulate filtrationCaustic wet scrubbing (for HF gas neutralization)
EPA/RCRA Considerations General non-hazardous or state-regulatedSubject to emerging EPA PFAS disposal regulations [3]

Part 2: Operational Disposal Protocols

The following step-by-step methodologies provide a self-validating workflow for the safe handling and disposal of 3,6,9,12-tetraoxapentadecan-1-ol variants.

Protocol A: Waste Segregation & Containment

Validation Checkpoint: Ensure the Safety Data Sheet (SDS) CAS number matches the waste container log before physical transfer.

  • Identify the Variant: Cross-reference the reagent bottle with the laboratory inventory system. Determine if the compound is fully aliphatic or perfluorinated.

  • Select the Primary Receptacle:

    • For PFAS variants: Use high-density polyethylene (HDPE) containers. Avoid glass if the waste mixture contains any trace moisture and fluoride ions, which can generate glass-etching hydrofluoric acid over time.

    • For Standard PEG: Standard amber glass or HDPE solvent waste carboys are acceptable.

  • Volume Management: Never fill waste containers beyond 80% capacity to allow for vapor expansion.

Protocol B: Labeling & Documentation

Validation Checkpoint: The waste manifest must explicitly state "Contains Fluorinated Compounds" if CAS 141977-66-4 is present.

  • GHS Compliance: Affix a globally harmonized system (GHS) compliant hazardous waste label immediately upon adding the first drop of waste to the container.

  • Specific Nomenclature: Do not use abbreviations like "PEG waste." Write out "3,6,9,12-tetraoxapentadecan-1-ol" and explicitly append "(PFAS/Fluorinated)" or "(Non-Halogenated)" based on the variant.

  • Date Tracking: Record the accumulation start date. Under standard RCRA guidelines, satellite accumulation areas must be transferred to the main waste holding facility within 3 days of reaching capacity (typically 55 gallons).

Protocol C: Facility Transfer & Final Destruction
  • Secondary Containment: Transport the sealed waste carboys to the central chemical waste processing area using secondary containment bins to prevent transit spills.

  • Vendor Handoff: Transfer custody to a licensed hazardous waste disposal vendor.

  • Destruction Verification (PFAS only): For the perfluorinated variant, request a Certificate of Destruction (CoD) from the vendor confirming that the material was subjected to high-temperature incineration (>1,000°C) rather than standard landfilling, ensuring compliance with evolving environmental regulations [3].

Part 3: Disposal Decision Workflow

WasteDisposal Start Identify 3,6,9,12-Tetraoxapentadecan-1-ol Variant CheckFluor Is it a Perfluorinated (PFAS) Variant? (e.g., CAS 141977-66-4) Start->CheckFluor NonHalogenated Standard PEG Linker (e.g., CAS 2917497-98-2) CheckFluor->NonHalogenated No (Aliphatic) Halogenated PFAS Variant High C-F Bond Density CheckFluor->Halogenated Yes (Fluorinated) WasteStream1 Non-Halogenated Organic Waste Standard Incineration (>800°C) NonHalogenated->WasteStream1 WasteStream2 Halogenated Organic Waste High-Temp Incineration (>1000°C) with Caustic Scrubbing Halogenated->WasteStream2

Decision tree for the segregation and disposal of 3,6,9,12-tetraoxapentadecan-1-ol variants.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Substance Registry Services: 3,6,9,12-tetraoxapentadecan-1-ol, 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)- (CAS 141977-66-4). Retrieved from [Link]

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